Riluzole
描述
Historical Context of Riluzole in Disease Management
The journey of this compound in the clinical setting began with its development and subsequent approval by the U.S. Food and Drug Administration (FDA) in 1995 for the treatment of amyotrophic lateral sclerosis (ALS). nih.govwikipedia.org This marked a pivotal moment, as it became the first drug available to show a modest but statistically significant benefit in prolonging survival for patients with ALS. nih.gov The approval was based on the results of two large-scale, double-blind, placebo-controlled clinical trials involving over 1,100 patients, which demonstrated that this compound could extend survival. als-mnd.orgnih.gov Following its FDA approval, this compound received marketing authorization in the European Union in 1996. wikipedia.org Over the years, different formulations have been developed, including a liquid suspension and an oral film, to aid patients who experience difficulty swallowing, a common symptom of advanced ALS. als.orgneurologylive.comals.org
Overview of this compound's Therapeutic Significance in Neurological Disorders
The therapeutic importance of this compound is most prominently established in the management of amyotrophic lateral sclerosis (ALS). als-mnd.org It is the only drug licensed to treat ALS that has been demonstrated to slow the course of the disease and extend survival. nih.gov The mechanism of action is not entirely understood but is believed to involve the modulation of glutamate (B1630785) transmission. als-mnd.orgpatsnap.com Specifically, it is thought to inhibit the release of glutamate and inactivate voltage-dependent sodium channels. drugbank.comnih.gov
Beyond ALS, the neuroprotective properties of this compound have spurred research into its potential application for a variety of other neurological and psychiatric conditions. These include neurodegenerative movement disorders such as Huntington's disease and Parkinson's disease, as well as conditions like spinal cord injury and treatment-resistant depression. ataxia.orgclinicaltrials.eu While its efficacy in some of these areas remains under investigation with mixed results, the breadth of research highlights its significance as a tool for exploring therapeutic strategies against excitotoxic neuronal damage. wikipedia.orgmdpi.com
Detailed Research Findings on this compound in Various Neurological Conditions
| Condition | Study Type | Key Findings |
| Amyotrophic Lateral Sclerosis (ALS) | Two double-blind, placebo-controlled clinical trials | Showed a modest but statistically significant benefit in prolonging survival. nih.gov |
| Real-world evidence from clinical databases | Suggests a potential for a greater extension of survival than initially observed in clinical trials. nih.gov | |
| Huntington's Disease | 3-year, randomized, double-blind, placebo-controlled trial | No neuroprotective or beneficial symptomatic effects were demonstrated. nih.govresearchgate.net |
| 8-week, double-blind, dose-ranging multicenter study | This compound at 200 mg/day ameliorated chorea intensity but did not improve functional capacity. neurology.org | |
| Parkinson's Disease and Parkinson Plus Disorders | Double-blind, randomized, placebo-controlled trial in PSP and MSA | Did not show a significant effect on survival or the rate of functional deterioration. nih.govresearchgate.net |
| Proof-of-principle clinical trial in advanced Parkinson's disease | To evaluate effects on parkinsonian signs and levodopa-associated motor complications. nih.govclinicaltrials.govveeva.com | |
| Spinal Cord Injury (SCI) | Preclinical studies in rodent models | Showed increased neural tissue preservation and improved behavioral outcomes. clinicaltrials.gov |
| Phase I/IIa clinical trial | Demonstrated significant improvement in neurological outcomes and a favorable safety profile. mdpi.comresearchgate.net | |
| Phase III international, multi-center, randomized, double-blinded, placebo-controlled trial (RISCIS) | The primary analysis did not meet the predetermined endpoint for efficacy, but pre-planned secondary analyses showed significant gains in functional recovery for some subgroups. nih.govnih.gov | |
| Treatment-Resistant Depression | Open-label trial | Showed potential antidepressant properties in some patients. psychiatryonline.org |
| Randomized, double-blind, placebo-controlled, 8-week adjunctive trial | Aimed to examine the antidepressant efficacy of this compound in treatment-resistant major depressive disorder. clinicaltrials.govgrantome.com | |
| Hereditary Ataxia | Systematic review and meta-analysis of randomized controlled trials | Suggested a promising symptomatic effect, particularly in motor improvement for hereditary ataxia, though further well-designed studies are needed. nih.gov |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALBRSUTCGOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045192 | |
| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L | |
| Record name | SID855844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1744-22-5 | |
| Record name | Riluzole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riluzole [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riluzole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | riluzole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | riluzole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzothiazolamine, 6-(trifluoromethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILUZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LJ087RS6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
| Record name | Riluzole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00740 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riluzole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action and Molecular Interactions
Glutamatergic System Modulation
A primary hypothesis for the neuroprotective action of Riluzole centers on its capacity to attenuate excitotoxicity, a damaging process resulting from excessive stimulation by the neurotransmitter glutamate (B1630785). patsnap.com this compound achieves this by intervening at multiple points in the glutamatergic signaling cascade, including presynaptic, extrasynaptic, and postsynaptic sites.
This compound has been demonstrated to inhibit the release of glutamate from nerve terminals. nih.govnih.gov This action is not due to a direct effect on the exocytotic machinery but is instead linked to the modulation of ion channels on presynaptic terminals. nih.gov Research indicates that this compound inactivates voltage-dependent sodium channels, which reduces neuronal excitability and, consequently, the release of glutamate. nih.govpatsnap.com
Furthermore, studies using rat cerebrocortical synaptosomes have shown that this compound's inhibitory effect on glutamate release is concentration-dependent and can be attributed to a reduction in cytosolic calcium. nih.gov This is achieved through the inhibition of P/Q-type voltage-gated calcium channels, which diminishes the necessary calcium influx for neurotransmitter release. nih.govpsu.edu This mechanism may also involve a pertussis toxin-sensitive G-protein signaling pathway, suggesting a complex intracellular cascade initiated by this compound. nih.govnih.govpsu.edu
In addition to inhibiting its release, this compound also facilitates the clearance of glutamate from the synaptic cleft by enhancing its reuptake. spandidos-publications.comoup.com This action is mediated by the potentiation of glutamate transporter activity. oup.com Studies have shown that this compound increases the activity of the astrocytic glutamate transporters GLAST (EAAT1) and GLT-1 (EAAT2), as well as the neuronal transporter EAAC1 (EAAT3). oup.comapexbt.comresearchgate.net
Research in rat astrocyte cultures revealed a biphasic, concentration-dependent effect on glutamate uptake. researchgate.net Low concentrations of this compound significantly increased glutamate uptake, while higher concentrations resulted in a slight reduction. researchgate.net The enhancement is most effective at lower glutamate concentrations, suggesting a modulatory role in maintaining glutamate homeostasis. researchgate.net
Table 1: Effect of this compound on Glutamate Uptake in Rat Cortical Astrocytes
| This compound Concentration (µM) | Effect on Basal Glutamate Uptake |
|---|---|
| 1 | Significant Increase |
| 10 | Significant Increase (up to 42% enhancement) |
| 100 | Slight Reduction |
This table summarizes findings on how different concentrations of this compound affect the uptake of glutamate by astrocytes, based on data from in vitro studies. researchgate.net
This compound also modulates the postsynaptic effects of glutamate by acting as an antagonist at key ionotropic glutamate receptors. nih.govoup.com This action helps to prevent the overstimulation of neurons that leads to excitotoxic cell death. patsnap.com
This compound functions as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Studies on rat NMDA receptors expressed in Xenopus oocytes demonstrated that this compound blocks NMDA-evoked currents with a reversible action that is not use-dependent. nih.gov This noncompetitive blockade interferes with the intracellular events that follow the binding of glutamate to the receptor, thereby reducing excitotoxic injury from excessive calcium influx. drugbank.compatsnap.commdpi.com
Table 2: this compound's Antagonistic Effect on Postsynaptic Glutamate Receptors
| Receptor | Agonist Used in Study | This compound IC₅₀ | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| NMDA | N-methyl-D-aspartic acid | 18.2 µM | Noncompetitive | nih.gov |
| AMPA | Kainate | 1.54 µM | Noncompetitive | nih.gov |
This table presents key findings on this compound's inhibitory action on NMDA and AMPA receptors from electrophysiological studies.
Postsynaptic Glutamate Receptor Antagonism
N-methyl-D-aspartate Receptor (NMDAR) Inhibition
Ion Channel Modulation
The neuroprotective effects of this compound are also mediated by its direct modulation of various voltage-gated and ligand-gated ion channels, which are fundamental to controlling neuronal excitability.
This compound is a known blocker of voltage-gated sodium (Na+) channels. patsnap.comnih.gov It preferentially binds to the inactivated state of the channel, which makes its inhibitory action voltage-dependent. nih.govscbt.com This stabilization of the inactivated state reduces sodium ion influx during depolarization, thereby decreasing neuronal excitability and the repetitive firing of action potentials. scbt.com This mechanism is a key contributor to its ability to inhibit presynaptic glutamate release. nih.gov Interestingly, some research characterizes this compound as a "non-blocking modulator," suggesting it inhibits channel function primarily by altering channel kinetics (stabilizing the inactivated state) rather than by physically occluding the ion pore. nih.govbiorxiv.org
In addition to its effects on sodium channels, this compound modulates several types of potassium (K+) channels. It has been shown to activate small conductance Ca2+-activated K+ (SK) channels and large-conductance Ca2+-activated K+ (BKCa) channels. jneurosci.orgnih.gov In studies on neuroendocrine cells, this compound increased the opening probability of BKCa channels, an effect that is independent of internal calcium concentration and leads to a decrease in the firing rate of action potentials. nih.gov this compound also activates K2P channels, specifically the TREK-1 and TRAAK subtypes, which contributes to membrane hyperpolarization and a reduction in neuronal excitability. researchgate.netplos.orgjneurosci.org
This compound also inhibits certain high-voltage activated calcium (Ca2+) channels, specifically showing selectivity for Caᵥ2.2 and Caᵥ2.1 over Caᵥ1.2. caymanchem.com This action, particularly the inhibition of P/Q-type calcium channels, is directly linked to its ability to reduce presynaptic glutamate release. nih.gov
Table 3: Summary of this compound's Effects on Various Ion Channels
| Ion Channel Family | Specific Channel Type | Effect | Key Research Finding | Reference |
|---|---|---|---|---|
| Sodium (Na+) | Voltage-gated Na+ channels | Inhibition / Non-blocking Modulation | Preferentially binds to and stabilizes the inactivated state. | nih.govnih.gov |
| Potassium (K+) | Small Conductance Ca²⁺-activated (SK) | Activation | Ameliorates defects in cellular models of spinal muscular atrophy. | jneurosci.org |
| Large Conductance Ca²⁺-activated (BKCa) | Activation | Increases channel opening probability independent of internal Ca²⁺. | nih.gov | |
| Two-Pore Domain (K2P) | Activation | Activates TREK-1 and TRAAK subtypes, causing hyperpolarization. | researchgate.netjneurosci.org | |
| Calcium (Ca²⁺) | High-voltage activated (P/Q-type) | Inhibition | Reduces Ca²⁺ influx, contributing to decreased glutamate release. | nih.gov |
This table outlines the diverse modulatory effects of this compound on key ion channels that regulate neuronal activity.
Compound Reference Table
Voltage-Dependent Sodium Channel Blockade
A principal action of this compound is the inhibition of voltage-dependent sodium channels. selleckchem.com This blockade is not a simple "on/off" switch but rather a nuanced interaction. This compound demonstrates a preference for stabilizing the inactivated state of these channels. selleckchem.com This mechanism is use-dependent, meaning the inhibitory effect is more pronounced in rapidly firing neurons. frontiersin.orgacs.org This preferential binding to the inactivated state helps to selectively dampen pathological, high-frequency neuronal firing while having a lesser effect on normal neuronal activity. semanticscholar.orgresearchgate.net
Research has shown that this compound can inhibit various subtypes of sodium channels, including Nav1.4. acs.orgsemanticscholar.org The interaction with the channel is complex, with evidence suggesting that this compound may reside in the channel's fenestrations, allowing it to modulate channel kinetics without physically blocking the pore, a mechanism described as non-blocking modulation. semanticscholar.orgresearchgate.net
Calcium Channel Activity Influence
This compound also exerts influence over voltage-gated calcium channels, though its effects are more varied than its action on sodium channels. Studies have indicated that this compound can inhibit high-voltage activated (HVA) calcium currents, with a particular specificity for N- and P/Q-type calcium channels. jneurosci.orgpbs.gov.auresearchgate.netresearchgate.net This inhibition of presynaptic calcium influx is thought to contribute to the reduction of neurotransmitter release. researchgate.netnih.gov
Conversely, in some cellular contexts, this compound has been observed to increase intracellular calcium levels. spandidos-publications.comfrontiersin.org For instance, in prostate cancer cells and osteosarcoma cells, this compound treatment led to an increase in cytosolic calcium. spandidos-publications.com In Sertoli cells, this compound was found to activate Transient Receptor Potential Canonical subfamily member 5 (TRPC5), leading to an increase in intracellular calcium. mdpi.com This dual action on calcium signaling highlights the context-dependent nature of this compound's effects. spandidos-publications.com
Small-Conductance Calcium-Activated Potassium Channel Stimulation
In addition to its inhibitory actions, this compound is known to activate certain potassium channels. A significant target in this regard is the family of small-conductance calcium-activated potassium (SK) channels. jneurosci.orgnih.govfrontiersin.orgimrpress.comnih.govimrpress.com The activation of SK channels by this compound has been observed in various models and is considered a key aspect of its neuroprotective effects. jneurosci.orgfrontiersin.org
SK channels are involved in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential. jneurosci.org By enhancing the activity of these channels, this compound can help to dampen excessive neuronal firing. nih.govimrpress.comnih.gov This activation of SK channels is thought to be independent of its effects on sodium and calcium channels and represents another important facet of its multifaceted mechanism of action. nih.govnih.gov this compound has also been shown to activate other potassium channels, including large-conductance Ca2+-activated (BK) channels and two-pore-domain (K2P) channels like TREK-1 and TRAAK. jneurosci.orgresearchgate.netnih.gov
Intracellular Signaling Pathway Modulation
Beyond its direct effects on ion channels, this compound influences a number of intracellular signaling pathways that are critical for cell survival, proliferation, and response to stress.
Interference with Growth Signaling Pathways
This compound has been shown to interfere with several growth factor signaling pathways. spandidos-publications.comnih.govnih.govresearchgate.netingentaconnect.comspandidos-publications.com In various cancer cell models, this compound has been found to inhibit pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. spandidos-publications.comfrontiersin.orgnih.govplos.org For example, in osteosarcoma cells, this compound treatment altered the phosphorylation status of Akt and p70 S6 kinase, a downstream effector of mTOR. nih.govplos.org
Furthermore, this compound can inhibit the activity of Protein Kinase C (PKC). jneurosci.orgiiarjournals.orgnih.govmdpi.comfrontiersin.orgnih.gov This inhibition is thought to be direct, with this compound binding to the catalytic domain of PKC. nih.govnih.gov By inhibiting PKC, this compound can modulate a variety of downstream cellular processes, including cell proliferation and response to oxidative stress. iiarjournals.orgnih.govfrontiersin.orgnih.gov In some cancer models, this compound has also been shown to inhibit signaling pathways involving Src/Fak family kinases. biorxiv.org
Regulation of Calcium Homeostasis
This compound's impact on ion channels naturally extends to the regulation of intracellular calcium homeostasis. spandidos-publications.comnih.govnih.govresearchgate.netingentaconnect.comspandidos-publications.com As mentioned, this compound can both inhibit calcium entry through certain voltage-gated channels and, in other contexts, increase cytosolic calcium. nih.govspandidos-publications.com In non-cancerous cells, this compound has been shown to counteract increases in intracellular calcium induced by cellular stressors. spandidos-publications.com Conversely, in some cancer cell lines, this compound can increase cytosolic calcium, which can lead to endoplasmic reticulum (ER) stress. spandidos-publications.com This modulation of calcium levels can have significant downstream consequences, influencing processes from neurotransmitter release to apoptosis. nih.govspandidos-publications.com
Impact on Glutathione (B108866) Synthesis and Reactive Oxygen Species Generation
This compound has a complex relationship with cellular redox state, affecting both glutathione (GSH) synthesis and the generation of reactive oxygen species (ROS). spandidos-publications.comnih.govnih.govresearchgate.netingentaconnect.comspandidos-publications.com In several cancer cell models, this compound has been shown to decrease intracellular GSH levels. spandidos-publications.comoncotarget.com This is often linked to the inhibition of the cystine/glutamate antiporter (xCT), which reduces the uptake of cystine, a key precursor for GSH synthesis. spandidos-publications.com
The reduction in GSH, a major cellular antioxidant, can lead to an increase in intracellular ROS levels. spandidos-publications.comoncotarget.com This increased oxidative stress can trigger cellular damage and apoptosis. spandidos-publications.com However, the effect of this compound on ROS is not uniform. In some studies, this compound has been shown to have direct antioxidant effects, counteracting ROS increases induced by external stressors. researchgate.netmdpi.comnih.gov This suggests that the impact of this compound on the cellular redox environment is highly dependent on the specific cell type and conditions. oncotarget.commdpi.comresearchgate.net
Interactive Data Table: this compound's Molecular Targets and Effects
| Target Class | Specific Target | Primary Effect of this compound | References |
| Ion Channels | Voltage-Dependent Sodium Channels | Inhibition (stabilizes inactivated state) | selleckchem.comfrontiersin.orgacs.orgsemanticscholar.orgresearchgate.net |
| N- and P/Q-type Calcium Channels | Inhibition | jneurosci.orgpbs.gov.auresearchgate.netresearchgate.netnih.gov | |
| TRPC5 Calcium Channels | Activation | mdpi.com | |
| Small-Conductance Ca2+-Activated K+ (SK) Channels | Activation | jneurosci.orgnih.govfrontiersin.orgimrpress.comnih.govimrpress.com | |
| Large-Conductance Ca2+-Activated K+ (BK) Channels | Activation | jneurosci.orgnih.gov | |
| TREK-1 and TRAAK K+ Channels | Activation | jneurosci.orgresearchgate.net | |
| Signaling Pathways | PI3K/Akt/mTOR Pathway | Inhibition | spandidos-publications.comfrontiersin.orgnih.govplos.orgbiorxiv.org |
| MAPK/ERK Pathway | Inhibition | spandidos-publications.comnih.govplos.org | |
| Protein Kinase C (PKC) | Inhibition | jneurosci.orgiiarjournals.orgnih.govmdpi.comfrontiersin.orgnih.gov | |
| Src/Fak Family Kinases | Inhibition | biorxiv.org | |
| Cellular Processes | Glutathione (GSH) Synthesis | Inhibition (in some cancer cells) | spandidos-publications.comoncotarget.com |
| Reactive Oxygen Species (ROS) Generation | Increase (in some cancer cells) / Decrease (antioxidant effect) | spandidos-publications.comoncotarget.comresearchgate.netmdpi.comnih.gov |
Influence on Autophagic and Apoptotic Pathways
This compound has been shown to modulate both autophagic and apoptotic pathways, often in a context-dependent manner. nih.gov In several cancer models, including glioma, pancreatic, and prostate cancer, this compound induces autophagic cell death. nih.gov For instance, in glioma cells, this compound's induction of autophagy is linked to the downregulation of the PI3K/Akt signaling pathway and GLUT3 expression. nih.gov In a castrate-resistant prostate cancer cell line, this compound treatment led to an increase in the expression of autophagy markers such as Beclin 1, LC3AII, and p62, which facilitated the degradation of the androgen receptor through autophagy. nih.gov
Conversely, in other contexts, this compound can inhibit autophagy. In pancreatic cancer, while this compound promotes apoptosis, it has been observed to suppress autophagy, and this suppression contributes to its anti-cancer effects. faimallusr.com The pro-apoptotic effects of this compound are often linked to the induction of oxidative stress. frontiersin.org By increasing reactive oxygen species (ROS), this compound can trigger DNA damage, leading to the activation of apoptotic pathways. nih.govfrontiersin.org For example, in melanoma cells, this compound elevates γ-H2AX levels, a marker of DNA double-strand breaks, and increases the cleavage of PARP, a key event in apoptosis. spandidos-publications.comnih.gov In osteosarcoma, increased ROS due to this compound may contribute to the phosphorylation of YAP by cAbl kinase, which in turn promotes apoptosis. nih.govfrontiersin.org
Table 1: Influence of this compound on Autophagic and Apoptotic Pathways
| Cellular Process | Effect of this compound | Associated Mechanisms | Cell/Tissue Type |
|---|---|---|---|
| Autophagy | Induction | Downregulation of PI3K/Akt signaling and GLUT3 expression | Glioma nih.gov |
| Induction | Increased expression of Beclin 1, LC3AII, and p62 | Prostate Cancer nih.gov | |
| Suppression | Contributes to anticancer role alongside apoptosis induction | Pancreatic Cancer faimallusr.com | |
| Apoptosis | Induction | Increased ROS, DNA damage (elevated γ-H2AX), PARP cleavage | Melanoma spandidos-publications.comnih.gov |
| Induction | ROS-activated cAbl kinase phosphorylation of YAP, leading to Bax expression | Osteosarcoma frontiersin.org | |
| Induction | Alteration of cellular processes including oxidative stress and autophagy inhibition | Various Cancers nih.gov |
Modulation of Protein Kinase Activity
This compound's influence extends to the modulation of various protein kinases, which are critical regulators of cellular signaling. A notable target is Protein Kinase C (PKC). nih.govcapes.gov.br Research has demonstrated that this compound can directly inhibit PKC activity. nih.govcapes.gov.br This inhibition is not thought to occur at the diacylglycerol binding site but rather at the catalytic domain of the enzyme. nih.gov This action is significant as it may contribute to this compound's antioxidative neuroprotective effects. nih.govcapes.gov.br
More recently, this compound has been identified as an ATP-competitive inhibitor of protein kinase CK1 isoform δ (CK1δ), with an IC50 value of 16.1 μM. researchgate.net The inhibition of CK1δ is particularly relevant to the pathology of amyotrophic lateral sclerosis (ALS), as this kinase is involved in the phosphorylation of the TAR DNA-binding protein 43 (TDP-43). researchgate.netresearchgate.netnih.gov Hyperphosphorylation of TDP-43 is a hallmark of ALS, and by inhibiting CK1δ, this compound may prevent this pathological event. researchgate.netnih.gov
In the context of cancer, this compound's modulation of protein kinase activity can have synergistic effects with other therapies. For example, in glioblastoma, inhibitors of mTOR kinase can paradoxically enhance the synthesis of certain proteins that promote resistance. spandidos-publications.comnih.gov this compound has been shown to counteract this by inhibiting IRES-dependent translation, a process that can be enhanced by mTOR inhibitors. spandidos-publications.comnih.govnih.gov
Table 2: this compound's Modulation of Protein Kinase Activity
| Protein Kinase | Effect of this compound | Mechanism of Action | Significance |
|---|---|---|---|
| Protein Kinase C (PKC) | Inhibition | Direct inhibition of the catalytic domain | Contributes to antioxidative neuroprotection nih.govcapes.gov.br |
| Protein Kinase CK1δ | Inhibition | ATP-competitive inhibitor (IC50 = 16.1 μM) | May prevent hyperphosphorylation of TDP-43 in ALS researchgate.netresearchgate.netnih.gov |
| mTOR Pathway-Related Kinases | Counteracts resistance to mTOR inhibitors | Inhibition of IRES-dependent protein synthesis | Synergistic anti-glioblastoma effects spandidos-publications.comnih.govnih.gov |
Inhibition of Protein Translation via IRES Trans-acting Factor (ITAF)
This compound has been identified as an inhibitor of a specific mode of protein translation known as internal ribosome entry site (IRES)-mediated translation. nih.govnih.govresearchgate.net This mechanism is particularly important for the synthesis of key regulatory proteins in cancer cells, especially under conditions of stress where conventional cap-dependent translation is suppressed. spandidos-publications.comresearchgate.net
Specifically, this compound directly binds to the IRES trans-acting factor (ITAF) heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1). spandidos-publications.comnih.govnih.gov This interaction was confirmed through in silico docking analysis, this compound-bead coupled binding assays, and surface plasmon resonance imaging. nih.govnih.gov By binding to hnRNP A1, this compound prevents it from binding to IRES RNA, thereby inhibiting the translation of proteins such as c-myc and cyclin D1. spandidos-publications.comnih.gov This is significant because the IRES-dependent translation of these proteins can contribute to tumor growth and resistance to therapies like mTOR inhibitors. spandidos-publications.comnih.gov The ability of this compound to inhibit this pathway suggests a potential for its use in combination with mTOR inhibitors to overcome therapeutic resistance in cancers like glioblastoma. nih.govnih.gov
Blockade of Glutamate Cystine Antiporter Activity
This compound is known to inhibit the glutamate-cystine antiporter, also known as system xc-. spandidos-publications.comresearchgate.net This antiporter is responsible for the cellular uptake of cystine in exchange for the release of glutamate. researchgate.netmdpi.com By blocking this antiporter, this compound disrupts this exchange, leading to a decrease in the intracellular availability of cystine. spandidos-publications.comresearchgate.net
The reduction in cystine import has significant downstream consequences. Cystine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. spandidos-publications.com Therefore, by inhibiting the glutamate-cystine antiporter, this compound leads to a depletion of GSH, which in turn results in an increase in reactive oxygen species (ROS) and oxidative stress. spandidos-publications.comfrontiersin.org This increase in ROS can induce DNA damage and subsequent cell death, an effect that has been observed in various cancer cell types, including melanoma, osteosarcoma, and hepatocellular carcinoma. spandidos-publications.comfrontiersin.org In silico analysis suggests that this compound may partially block the glutamate-binding site on the antiporter. researchgate.net
Gene Expression and Proteomic Changes
This compound has been shown to induce significant changes in gene expression and proteomic profiles, particularly in the context of neuroprotection and neurotransmission. nih.gov
Upregulation of Neuroprotective Genes (e.g., TrkB, BDNF)
This compound has been reported to increase the levels of neurotrophic factors, which are crucial for neuronal survival and function. nih.gov Specifically, it has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). wikipedia.org BDNF plays a vital role in promoting the survival, differentiation, and plasticity of neurons. biomolther.orgmdpi.com The upregulation of BDNF and TrkB is a key mechanism underlying the neuroprotective effects of this compound. wikipedia.orgfrontiersin.org Studies have shown that the neuroprotective effects of some compounds are associated with the upregulation of BDNF expression through the activation of the BDNF/TrkB/ERK/CREB pathway. biomolther.org
Modulation of Genes Related to Neurotransmission
This compound's influence on gene expression extends to those involved in neurotransmission. nih.gov In studies on animal models of aging and Alzheimer's disease, this compound was found to rescue gene expression profiles related to these conditions, with the most affected pathways being those associated with neurotransmission and neuroplasticity. nih.gov While this compound is known to modulate glutamatergic neurotransmission, it can also affect the release of other neurotransmitters like acetylcholine, dopamine (B1211576), serotonin, and GABA through mechanisms that are independent of glutamate receptors. biorxiv.orgbiorxiv.orgmdpi.com In a rat model of Levodopa-Induced Dyskinesia, this compound administration led to changes in DNA methylation in neuronal genes, many of which are not directly linked to glutamatergic or GABAergic neurotransmission, suggesting broader, indirect effects of the drug on gene expression in the striatum. mdpi.com
Table 3: Gene Expression and Proteomic Changes Induced by this compound
| Category | Specific Genes/Proteins | Effect of this compound | Associated Pathways/Significance |
|---|---|---|---|
| Neuroprotective Genes | Brain-Derived Neurotrophic Factor (BDNF) | Upregulation | Promotes neuronal survival and plasticity wikipedia.orgfrontiersin.org |
| Tropomyosin receptor kinase B (TrkB) | Upregulation | Receptor for BDNF, mediating its neuroprotective effects wikipedia.orgfrontiersin.org | |
| Neurotransmission-Related Genes | Genes in neurotransmission and neuroplasticity pathways | Reversal of age and disease-related changes | Rescues cognitive deficits nih.gov |
| Genes involved in glutamatergic and other neurotransmitter systems | Modulation of expression | Affects release of acetylcholine, dopamine, serotonin, and GABA mdpi.com | |
| Neuronal genes in the striatum | Altered DNA methylation | Suggests indirect targets of the drug beyond known mechanisms mdpi.com |
Neuroprotective Effects and Underlying Pathophysiological Mechanisms
Attenuation of Excitotoxicity
Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a primary target of Riluzole. patsnap.comnih.gov this compound mitigates excitotoxicity through several mechanisms:
Inhibition of Glutamate Release: this compound has been shown to inhibit the release of glutamate from presynaptic terminals. nih.govpatsnap.com This is thought to be achieved, in part, by blocking voltage-gated sodium channels, which reduces neuronal excitability and consequently, the release of glutamate. patsnap.com
Modulation of Glutamate Receptors: The compound also acts on postsynaptic glutamate receptors. nih.gov It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, which are key players in the excitotoxic cascade. nih.govpatsnap.com By blocking these receptors, this compound helps prevent the excessive influx of calcium into neurons, a critical step in excitotoxic cell death. patsnap.comresearchgate.net
Enhancement of Glutamate Uptake: this compound can also increase the uptake of glutamate by glial cells, specifically by activating glutamate transporters like GLT-1. mdpi.comoup.com This helps to clear excess glutamate from the synaptic cleft, further reducing excitotoxic stimulation. oup.com
A study on rat cerebral cortex nerve terminals demonstrated that this compound inhibits the release of glutamic acid. nih.gov This effect is believed to be partially due to the inactivation of voltage-dependent sodium channels on these nerve terminals. nih.gov
Reduction of Neuronal Damage and Cell Death
By attenuating excitotoxicity, this compound directly contributes to the reduction of neuronal damage and cell death. mdpi.comresearchgate.net In preclinical models of spinal cord injury (SCI), treatment with this compound has been shown to significantly reduce neuronal loss and attenuate apoptotic neuronal death. mdpi.com For instance, in a rat model of SCI, this compound-treated animals exhibited a greater number of surviving motor neurons compared to control groups. mdpi.com
The neuroprotective effects of this compound appear to stem from its ability to block sodium channels and prevent an exaggerated influx of calcium. researchgate.net This ionic imbalance is a critical trigger for the release of excitotoxic glutamate and subsequent cellular death and axonal edema. researchgate.net By stabilizing ion channels, this compound helps to maintain neuronal integrity and prevent the activation of cell death pathways. researchgate.netresearchgate.net
Preservation of Neural Tissue Integrity
The preservation of neural tissue integrity is a significant outcome of this compound's neuroprotective actions. nih.gov Preclinical studies have consistently demonstrated that this compound administration leads to diminished neurological tissue destruction in animal models of SCI. mdpi.comresearchgate.net
In a rodent model of cervical SCI, delayed administration of this compound resulted in significant tissue preservation. nih.gov Specifically, measurements of residual tissue at the injury epicenter showed a significant improvement in the this compound-treated groups compared to controls. nih.gov Furthermore, studies have shown that this compound can reduce the size of the central cavity in the spinal cord following injury and enhance the sparing of both gray and white matter. researchgate.netscholaris.ca This preservation of tissue is crucial for maintaining the structural and functional integrity of the spinal cord.
| Preclinical Study Model | Key Findings on Tissue Preservation | Reference |
|---|---|---|
| Rodent model of cervical SCI | Delayed this compound administration led to a significant improvement in tissue preservation at the injury epicenter. | nih.gov |
| Rat model of SCI | This compound treatment significantly reduced tissue loss and increased the number of red nuclei neurons. | mdpi.com |
| Animal models of SCI | This compound treatment decreased the size of the central cavity of the spinal cord. | researchgate.net |
| In vivo SCI model | This compound treatment resulted in the sparing of both gray and white matter. | scholaris.ca |
Restoration of Cortical Excitability
In conditions like amyotrophic lateral sclerosis (ALS), cortical hyperexcitability is a key pathophysiological feature. oup.comemjreviews.com this compound has been shown to partially normalize this hyperexcitability. oup.comnih.gov
Transcranial magnetic stimulation (TMS) studies in ALS patients have revealed that this compound therapy can significantly increase short-interval intracortical inhibition (SICI), a measure of the function of inhibitory interneurons in the motor cortex. oup.com At baseline, ALS patients exhibit reduced SICI, indicating cortical hyperexcitability. oup.com Treatment with this compound has been shown to partially restore this deficient SICI. oup.comnih.gov This modulation of cortical excitability is thought to contribute to the neuroprotective effects of this compound in ALS. nih.gov However, the effect of this compound on cortical excitability appears to be transient in some cases. emjreviews.com
Mitigation of Secondary Injury Cascades
Following a primary neurological insult, a cascade of secondary injury events contributes to further tissue damage. nih.gov this compound has demonstrated the ability to attenuate these secondary injury cascades. mdpi.comnih.gov
Key pathological events in the secondary injury of the spinal cord, such as ionic imbalance and excitotoxicity, are targets of this compound treatment. researchgate.net The initial trauma leads to an excessive influx of sodium and calcium, triggering the release of glutamate. researchgate.net This, in turn, leads to further neuronal depolarization, edema, and cell death. mdpi.com this compound's blockade of sodium channels is a crucial mechanism in interrupting this vicious cycle. mdpi.comnih.gov Preclinical evidence strongly suggests that this compound diminishes neurological tissue destruction by mitigating these secondary events. mdpi.comnih.gov
Influence on Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) is a critical structure that regulates the passage of substances into the central nervous system. Following injury or in certain pathological states, the permeability of the BBB can increase, contributing to brain edema and further neuronal damage. mdpi.comnih.gov
Studies have shown that this compound can influence BBB permeability. In a rat model of subarachnoid hemorrhage, this compound treatment significantly alleviated the increase in BBB permeability in the cortex. e-century.us Similarly, in a sepsis model in rats, this compound administration diminished the sepsis-induced increase in BBB permeability. nih.gov However, it is also noted that this compound is a substrate for the P-glycoprotein efflux transporter at the BBB, which can limit its penetration into the brain. plos.orgneurologyletters.comresearchgate.net
Regulation of Brain Edema
Brain edema, the accumulation of excess fluid in the brain, is a serious complication of various neurological conditions. This compound has been shown to have a regulatory effect on brain edema. nih.gove-century.usiiarjournals.org
In a study on rats with controlled cortical impact injury, this compound significantly reduced brain swelling and the water content of the traumatized hemisphere in cases of less severe trauma. nih.gov In a rat model of subarachnoid hemorrhage, this compound administration decreased brain water content. e-century.us Furthermore, in a sepsis-induced encephalopathy model, this compound was found to diminish brain edema. nih.gov These findings suggest that this compound's ability to regulate brain edema is another important aspect of its neuroprotective profile.
| Experimental Model | Effect of this compound on Brain Edema | Reference |
|---|---|---|
| Controlled cortical impact injury in rats (less severe trauma) | Significantly reduced hemispheric swelling and cerebral water content. | nih.gov |
| Rat model of subarachnoid hemorrhage | Decreased brain water content. | e-century.us |
| Sepsis-induced encephalopathy in rats | Diminished brain edema. | nih.gov |
| Glioblastoma research | Noted to attenuate cytotoxic brain edema after focal cerebral ischemia. | iiarjournals.org |
Anti-Apoptotic Effects
This compound exerts significant anti-apoptotic effects through various molecular pathways, although the specific mechanisms can differ depending on the cellular context. Its influence is primarily seen in the modulation of key protein families involved in the programmed cell death cascade, including caspases and the Bcl-2 family.
Research has demonstrated that this compound can trigger apoptosis in several types of cancer cells by activating initiator and executioner caspases. nih.gov Specifically, in prostate cancer cell lines, this compound treatment leads to a significant increase in the activities of caspase-3, caspase-8, and caspase-9. spandidos-publications.commdpi.com The activation of these caspases is a critical step in the apoptotic pathway, and the use of caspase inhibitors has been shown to rescue cell viability, confirming their central role in this compound-induced apoptosis. spandidos-publications.commdpi.com Similar activation of caspase-3 and caspase-9 has been observed in hepatocellular carcinoma and pancreatic cancer cells following this compound exposure. nih.gov
The compound's interaction with the Bcl-2 family of proteins, which are critical regulators of mitochondrial-mediated apoptosis, is a key aspect of its mechanism. nih.gov In pancreatic cancer cells, this compound has been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 while simultaneously inducing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts mitochondrial homeostasis and leads to a decrease in the mitochondrial membrane potential, a key event that commits a cell to apoptosis. researchgate.net The regulation of Bcl-2 and Bax expression appears to be a crucial control point for this compound's pro-apoptotic activity in certain cell types. researchgate.netnih.gov
Interestingly, the apoptotic pathway initiated by this compound is not universally dependent on mitochondria. In studies using androgen-dependent and androgen-independent prostate cancer cells, this compound-induced apoptosis occurred without changes in mitochondrial membrane potential or the release of cytochrome c. spandidos-publications.commdpi.comcpn.or.kr Instead, the cell death was mediated by stress signals originating from the endoplasmic reticulum (ER). spandidos-publications.comfrontiersin.org This ER stress pathway was characterized by the activation of caspase-4 and a significant increase in cytosolic calcium levels, indicating a novel, mitochondria-independent mechanism of action in these cells. spandidos-publications.commdpi.comfrontiersin.org
Table 1: this compound's Influence on Key Apoptotic Regulators
| Target Protein/Family | Effect of this compound | Cellular Context | Outcome |
|---|---|---|---|
| Caspase-3, -8, -9 | Increased activity | Prostate Cancer Cells | Induction of apoptosis spandidos-publications.commdpi.com |
| Caspase-3, -9 | Increased activity | Hepatocellular Carcinoma, Pancreatic Cancer | Induction of apoptosis nih.gov |
| Bcl-2 | Decreased expression | Pancreatic Cancer Cells, HeLa Cells | Promotion of apoptosis researchgate.netnih.gov |
| Bax | Increased expression | Pancreatic Cancer Cells, HeLa Cells | Promotion of apoptosis researchgate.netnih.gov |
| Mitochondrial Membrane | Potential drop | Pancreatic Cancer Cells | Mitochondrial-mediated apoptosis researchgate.net |
| Caspase-4 | Increased activity | Prostate Cancer Cells | ER stress-mediated apoptosis spandidos-publications.commdpi.comcpn.or.kr |
Anti-Oxidative Stress Mechanisms
This compound demonstrates significant neuroprotective properties through its ability to counteract oxidative stress, a pathological condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The compound employs several mechanisms to mitigate oxidative damage.
One of the primary anti-oxidative strategies of this compound involves enhancing the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. mdpi.commdpi.com this compound has been found to activate glutamate transporters, specifically GLAST (glutamate-aspartate transporter) and GLT-1 (glutamate transporter-1). nih.govnih.gov This activation enhances the uptake of glutamate, which is a key precursor for the synthesis of GSH. mdpi.com Studies on the rat cerebral cortex have shown that pretreatment with this compound can antagonize oxidative stress by triggering GSH synthesis through this transporter-mediated mechanism. nih.govnih.gov This action helps replenish the cell's primary defense against ROS. nih.gov
Furthermore, this compound's antioxidative neuroprotection may be linked to its ability to inhibit Protein Kinase C (PKC). nih.gov PKC is known to mediate oxidative stress in cortical cultures, and this compound has been shown to directly inhibit the catalytic domain of purified PKC. nih.gov By blocking PKC activity, this compound can markedly attenuate oxidative neuronal death, providing another pathway for its neuroprotective effects. nih.gov This inhibitory action on a pro-oxidative enzyme adds another layer to its multifaceted anti-oxidative stress capabilities. nih.govmdpi.com
Table 2: Summary of this compound's Anti-Oxidative Stress Mechanisms
| Mechanism | Key Molecular Players | Research Finding | Consequence |
|---|---|---|---|
| Enhancement of Glutathione (GSH) Synthesis | Glutamate Transporters (GLAST, GLT-1), Glutamate | This compound activates glutamate transporters, increasing the uptake of the GSH precursor, glutamate. nih.govnih.gov | Increased intracellular GSH levels and enhanced defense against oxidative damage. nih.govmdpi.com |
| Direct ROS Counteraction | Reactive Oxygen Species (e.g., H₂O₂) | This compound limits cell death and ROS accumulation upon exposure to external oxidants. researchgate.netcpn.or.kr | Direct scavenging of ROS, providing neuroprotection against oxidative insults. researchgate.netcpn.or.kr |
| Inhibition of Pro-Oxidative Enzymes | Protein Kinase C (PKC) | this compound directly inhibits the catalytic activity of PKC. nih.gov | Attenuation of PKC-mediated oxidative stress and neuronal death. nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bax |
| Bcl-2 |
| Cytochrome c |
| Glutamate |
| Glutathione (GSH) |
| Hydrogen peroxide (H₂O₂) |
Preclinical Research Findings
In Vitro Studies on Neuronal Models
In vitro studies provide a controlled environment to examine the direct effects of Riluzole on neuronal cells and their functions.
Glutamate (B1630785) Excitotoxicity Models
Glutamate excitotoxicity, a process involving excessive stimulation of glutamate receptors leading to neuronal damage and death, is implicated in various neurological disorders researchgate.netneurofit.com. This compound has been investigated for its ability to counteract this phenomenon. Studies have shown that this compound can inhibit the release of glutamate from cultured neurons and brain slices neurology.org. In glutamate-induced excitotoxicity models, this compound has demonstrated the capacity to improve cell viability and reduce neuronal death neurofit.comnih.gov. For instance, in SH-SY5Y cells subjected to high concentrations of glutamate, co-administration of this compound significantly increased cell viability nih.gov.
Here is a table summarizing findings from in vitro glutamate excitotoxicity studies:
| Cell Model | Stimulus Used | This compound Concentration | Observed Effect on Cell Viability | Source |
| Primary cortical neurons | Glutamate | Not specified | Neuroprotective effect | neurofit.com |
| SH-SY5Y cells | Glutamate (100 mM) | 1-10 µM | Significantly higher cell viability | nih.gov |
| Neonatal rat spinal cord | Kainate (0.05-0.1 mM) | 5 µM | Partially reduced pyknotic cells, but no functional recovery | nih.gov |
Electrophysiological Function Assessment
This compound's effects on the electrical activity of neurons have been assessed using electrophysiological techniques. These studies provide insights into how this compound modulates neuronal excitability. This compound has been shown to depress cortico-cortical stimulus-evoked field potentials in rat cortical slices in a concentration-dependent manner nih.gov. It also reduced the tonic firing of neocortical neurons induced by intracellular current injection nih.gov. Furthermore, this compound can block repetitive firing of sodium action potentials and increase the threshold for generating calcium spikes nih.gov. While this compound can depress synaptic transmission, it has also been shown to prevent the irreversible depression of field potentials induced by ischemia in vitro nih.gov.
Cell Death Prevention Studies
Beyond excitotoxicity, this compound's ability to prevent neuronal cell death induced by various insults has been explored. In addition to its effects against glutamate-induced toxicity, this compound has shown protective effects against neuronal injuries caused by impairment of cellular energy metabolism and oxidative stress in dopamine (B1211576) neurons in vitro researchgate.net. In SH-SY5Y cells, this compound was effective in counteracting cell death and the increase in reactive oxygen species levels induced by hydrogen peroxide exposure researchgate.net. However, this compound was found to be ineffective in preventing cell death in SH-SY5Y cells carrying a specific mutation (G93A SOD1) or against nitrosative stress induced by a reactive nitrogen species donor researchgate.net.
In Vivo Animal Models of Neurological Conditions
In vivo studies in animal models are crucial for understanding the effects of this compound in a more complex biological system and its potential to influence functional outcomes.
Spinal Cord Injury Models
Spinal cord injury (SCI) is a devastating condition characterized by significant neuronal damage and functional loss. Preclinical studies in animal models of SCI have extensively investigated this compound's potential neuroprotective effects researchgate.netmdpi.comnih.gov. The mechanism of action in SCI models is thought to involve the inhibition of pathological glutamatergic transmission and sodium channel blockade, which can attenuate secondary injury processes researchgate.netmdpi.com.
Functional Recovery Evaluation
A key focus of in vivo SCI studies is the evaluation of functional recovery following this compound administration. Convincing evidence suggests that this compound diminishes neurological tissue destruction and promotes functional recovery in animal SCI models researchgate.netmdpi.com. Studies in rats with cervical SCI have shown significant improvements in locomotor recovery, as measured by scores on tests like the open field locomotion (BBB score) nih.gov. This compound treatment has led to better neurobehavioral outcomes compared to control groups researchgate.net. Functional recovery has been corroborated by histological analysis, indicating significant long-term tissue sparing at and around the injury site mdpi.com. This compound-treated animals have shown a greater degree of spared tissue at the injury epicenter compared to controls nih.gov.
Here is a table summarizing findings on functional recovery in animal SCI models:
| Animal Model | Injury Model | Outcome Measure(s) | Observed Effect of this compound Treatment | Source |
| Rats | Weight-drop trauma | Neurobehavioral and histopathological recovery | Better results compared to phenytoin | researchgate.net |
| Various species | Ischemic and traumatic SCI | Functional neurological recovery | Promotes recovery | mdpi.com |
| Rats | Cervical SCI | Locomotor recovery (BBB score) | Significant improvements | nih.gov |
| Rats | Acute SCI | Functional recovery | Improves recovery | imrpress.com |
Histopathological Outcome Analysis (Tissue Sparing, Neuronal Count, Cavity Reduction)
Research in animal models of spinal cord injury (SCI) has demonstrated that this compound can lead to significant improvements in histopathological outcomes. Studies have shown that this compound treatment is associated with significant long-term tissue sparing at and around the injury site. nih.govmdpi.com This preservation of tissue is often accompanied by an increase in the number and size of neurons, particularly in regions like the red nucleus. nih.govmdpi.com Furthermore, this compound treatment has been observed to result in a reduction of the cavity area that forms following SCI. nih.govmdpi.com These findings suggest that this compound can mitigate the extent of tissue damage and neuronal loss in the injured spinal cord.
In addition to SCI models, studies in rat models of sepsis-induced brain injury and traumatic brain injury (TBI) have also investigated the histopathological effects of this compound. researchgate.netdntb.gov.ua
Electrophysiological Modifications
Electrophysiological studies in preclinical models have explored how this compound influences neuronal activity and conduction. In vitro experiments using isolated spinal cord tissue from rats after compression injury have indicated that reducing extracellular sodium concentrations improved function, while increased axonal membrane permeability to sodium led to reduced function. mdpi.comuzh.ch Treatment with sodium channel blocking compounds improved electrophysiological function in injured axons, providing a rationale for investigating sodium channel blockade after SCI. mdpi.comuzh.ch
In SCI models, this compound-treated rats have exhibited shorter latency and larger amplitude in motor evoked potentials (MEPs) and somatosensory evoked potentials (SEPs) compared to control groups. jst.go.jp These results suggest that this compound treatment can improve the recovery of motor and sensory systems after SCI, potentially by enhancing axonal conduction. jst.go.jp
Exploratory research in ALS patients has suggested that this compound can alter nerve excitability properties. onderzoekmetmensen.nl
Subarachnoid Hemorrhage Models (Early Brain Injury)
Subarachnoid hemorrhage (SAH) is a severe cerebrovascular event where early brain injury (EBI) within the initial 72 hours significantly contributes to poor outcomes. nih.govresearchgate.net EBI involves a cascade of events including excitotoxicity, oxidative stress, inflammation, and cell apoptosis. nih.gov
Preclinical studies in rat models of SAH have investigated the neuroprotective effects of this compound on EBI. Intraperitoneal administration of this compound has been shown to improve neurological deficits at 24, 48, and 72 hours post-SAH. e-century.us this compound treatment alleviated blood-brain barrier permeability and brain edema. e-century.us It also reduced the concentration of glutamate in cerebrospinal fluid, increased the expression of glutamate transporter-1 (GLT-1) in the cortex, increased glutathione (B108866) (GSH) content, and attenuated malondialdehyde (MDA) content and neuronal apoptosis in the cortex at 72 hours after SAH. e-century.us These findings suggest that this compound may ameliorate EBI after SAH through anti-glutamate and anti-apoptosis mechanisms. e-century.us
Neurodegenerative Disease Models (excluding ALS focus here)
While this compound is known for its use in ALS, preclinical research has explored its potential in other neurodegenerative conditions. The mechanism of action of this compound involves the inhibition of pathological glutamatergic transmission, which is implicated in various neurodegenerative processes. nih.govmdpi.comwikipedia.org this compound's ability to block voltage-gated sodium channels and potentially modulate glutamate receptors (NMDA and AMPA) contributes to its neuroprotective profile. wikipedia.orgresearchgate.netnih.gov
Studies have investigated the effects of this compound in models of neurodegenerative diseases where excitotoxicity plays a role. For instance, research exploring NMDA receptor antagonists in neurodegenerative diseases highlights the relevance of targeting glutamatergic systems. researchgate.net
Sensory System Protection Models (e.g., Noise-Induced Hearing Loss, Ototoxicity)
Preclinical studies have explored the protective effects of this compound in models of sensory system damage, particularly noise-induced hearing loss (NIHL) and ototoxicity.
In guinea pig models of acoustic trauma, this compound has demonstrated neuroprotective effects. researchgate.netclinmedjournals.orgnih.gov Acoustic trauma can lead to sensory cell death and permanent hearing loss, involving mechanisms like apoptosis and autolysis, often linked to mitochondrial alteration. researchgate.net Intracochlear perfusion of this compound prevented mitochondrial damage, DNA fragmentation, and hair cell degeneration, resulting in a dose-dependent reduction of permanent hearing loss. researchgate.net Intraperitoneal injection of this compound also showed protective effects within a therapeutic window. researchgate.net The protective effect of this compound against acoustic trauma-induced cochlear excitotoxicity appears to be primarily mediated by the inhibition of glutamate release from sensory inner hair cells. nih.gov
This compound has also been investigated for its potential protective effects against cisplatin-induced ototoxicity in guinea pigs. nih.gov Cisplatin (B142131), a chemotherapy agent, can cause dose-limiting ototoxicity leading to sensorineural hearing loss. nih.gov Studies suggested that this compound might have positive effects on hearing and preserving the cochlea against cisplatin-induced damage, although the exact mechanism requires further investigation. nih.gov
Cancer Cell Line Research
Beyond its neurological applications, this compound has been investigated for potential anti-cancer properties in various cancer cell lines.
Inhibition of Cell Proliferation
Preclinical studies have demonstrated that this compound can inhibit cell proliferation in a range of cancer cell lines. brieflands.comspandidos-publications.comeurekaselect.com This effect has been observed in liver primary cancer cells and cancer cell lines. brieflands.com this compound has also shown antiproliferative properties in melanoma, triple-negative breast cancer (TNBC), osteosarcoma, and glioblastoma cell lines. brieflands.comwsusurgery.com
Studies using various tumor cell lines, including HeLa, HepG2, SP2/0, and MCF-7, have shown that this compound and its derivatives can suppress cell proliferation in a dose-dependent manner. brieflands.com For example, in HeLa cells, the percentage of growth inhibition by this compound increased with increasing concentration, although some derivatives showed more conspicuous anti-proliferative activity. brieflands.com
In TNBC cell lines, this compound significantly inhibited cell proliferation in a dose-dependent manner. wsusurgery.com While this compound is thought to indirectly inhibit glutamate signaling, studies in breast cancer cell lines suggest that its action may also involve metabotropic glutamate receptor 1-independent pathways. wsusurgery.comoncotarget.com
This compound has been indicated to cause G2/M cell cycle arrest in various cancer cells, including hepatocellular carcinoma (HCC), pancreatic cancer, melanoma, and nasopharyngeal carcinoma cell lines. spandidos-publications.comeurekaselect.com This cell cycle arrest is associated with changes in the expression levels of regulatory proteins such as cyclin B1, p21, and cyclin-dependent kinase 1. spandidos-publications.comeurekaselect.com
Studies have demonstrated antiproliferative properties of this compound in a broad spectrum of cancer cell lines, including rhabdomyosarcoma, medulloblastoma, neuroblastoma, astrocytoma, glioma, colon cancer, lung cancer, thyroid carcinoma, leukemia, erythroleukemia, and multiple myeloma. eurekaselect.com
Here is a summary of this compound's effect on cell proliferation in select cancer cell lines:
| Cell Line | Effect on Proliferation | Reference |
| Liver primary cancer | Suppression | brieflands.com |
| Melanoma | Inhibition | brieflands.comspandidos-publications.com |
| Triple-negative breast cancer | Inhibition | brieflands.comwsusurgery.com |
| Osteosarcoma | Inhibition | brieflands.com |
| Glioblastoma (U87) | Inhibition | brieflands.com |
| HeLa | Inhibition (dose-dependent) | brieflands.com |
| HepG2 | Inhibition | brieflands.com |
| SP2/0 | Inhibition | brieflands.com |
| MCF-7 | Inhibition | brieflands.com |
| HCC (SNU 449, Huh-7) | Inhibition (G2/M arrest) | spandidos-publications.com |
| Pancreatic cancer (PANC1, ASPC1) | Inhibition (G2/M arrest) | spandidos-publications.com |
| Rhabdomyosarcoma | Inhibition | eurekaselect.com |
| Medulloblastoma | Inhibition | eurekaselect.com |
| Neuroblastoma | Inhibition | eurekaselect.com |
| Astrocytoma | Inhibition | eurekaselect.com |
| Glioma | Inhibition | eurekaselect.com |
| Colon cancer | Inhibition | eurekaselect.com |
| Lung cancer | Inhibition | eurekaselect.com |
| Thyroid carcinoma | Inhibition | eurekaselect.com |
| Leukemia | Inhibition | eurekaselect.com |
| Erythroleukemia | Inhibition | eurekaselect.com |
| Multiple myeloma | Inhibition | eurekaselect.com |
The inhibition of cell proliferation by this compound can involve various mechanisms, including the induction of apoptosis and modulation of cell cycle progression. brieflands.comspandidos-publications.comeurekaselect.com
Induction of Cell Death
This compound has demonstrated the ability to induce cell death in various cancer cell lines and preclinical models nih.govsciensage.info. This induction of cell death can occur through several mechanisms, including the activation of apoptotic pathways and the induction of oxidative stress nih.govsciensage.infofrontiersin.org.
Studies in osteosarcoma, cisplatin-resistant lung cancer, and hepatocellular carcinoma have indicated that this compound increases levels of reactive oxygen species (ROS), contributing to cell death frontiersin.org. High ROS levels can lead to DNA damage and subsequent apoptosis frontiersin.org. For instance, this compound-induced DNA damage in breast cancer has been shown to be dependent on the expression of mutant p53 frontiersin.org. This compound has also been observed to increase ROS by blocking xCT and decreasing NAD+ levels, thereby reducing lactate (B86563) dehydrogenase activity in cisplatin-resistant small lung cancer cells frontiersin.org.
Activation of apoptosis by this compound has been observed in various cancer types, including melanoma, hepatocellular carcinoma (HCC), pancreatic cancer, prostate cancer, and breast cancer nih.govsciensage.info. Apoptosis induction can involve the alteration of cellular processes such as oxidative stress induction, inhibition of autophagy, and downregulation of survival signaling pathways nih.govsciensage.info. In HCC, this compound treatment increased levels of cleaved caspase-3, caspase-9, and PARP, which are markers of apoptosis nih.govsciensage.info. In osteosarcoma cells, this compound-induced apoptosis involves ROS-activated cAbl kinase, which phosphorylates YAP, promoting its binding to p73 and activating Bax expression frontiersin.org.
This compound has also been shown to induce cell cycle arrest, particularly in the G2/M phase, in several cancer cell types, including HCC, pancreatic cancer, melanoma, and nasopharyngeal carcinoma nih.govspandidos-publications.comsciensage.info. This cell cycle arrest can precede or contribute to cell death nih.govsciensage.info. For example, in HCC cell lines SNU 449 and Huh-7, this compound exposure led to G2/M arrest, accompanied by elevated cyclin B1 expression and reduced expression of p21 and p-cdc2 nih.gov. In pancreatic cancer cell lines PANC1 and ASPC1, this compound induced dose-dependent G2/M arrest and decreased cyclin-dependent kinase 1 levels nih.govsciensage.info.
Preclinical data on the effect of this compound on cell growth inhibition and cell death across different cancer cell lines are summarized in the table below:
| Cancer Type | Cell Lines Tested | This compound Effect on Cell Growth/Viability | Key Mechanism(s) Involved | Source |
| Osteosarcoma | LM7, OS482, K7M2, MG63, 143B, U2OS, and others (11 total) + 4 PDX lines | Significant, dose-dependent inhibition | Increased ROS, DNA damage, Apoptosis (via ROS-activated cAbl/YAP/p73/Bax pathway), MMP2 inhibition | frontiersin.org |
| Lung Cancer (cisplatin-resistant) | Cisplatin-resistant small lung cancer cells | Induces cell death | Increased ROS (blocking xCT, decreasing NAD+) | nih.govfrontiersin.org |
| Hepatocellular Carcinoma | SNU 449, Huh-7, and others | Induces cell death, inhibits proliferation | Increased ROS, Apoptosis (increased cleaved caspase-3, -9, PARP), G2/M arrest | nih.govsciensage.infofrontiersin.org |
| Breast Cancer | Triple-negative breast cancer (TNBC) cell lines, ER+ cell lines (MCF-7, T-47D, BT-474) | Inhibits growth, induces apoptosis | Oxidative stress induction, autophagy inhibition, downregulation of survival pathways, DNA damage (mutant p53 dependent), G2-M or G0-G1 arrest (subtype dependent) | nih.govsciensage.infofaimallusr.comoncotarget.comoup.comuantwerpen.be |
| Melanoma | Various cell lines, including GRM1-expressing | Inhibits proliferation, induces apoptosis | Oxidative stress induction, autophagy inhibition, downregulation of survival pathways, DNA damage (elevated γ-H2AX), G2/M arrest, inhibits mGluR1 signaling | nih.govsciensage.infospandidos-publications.comsciensage.infofaimallusr.comnih.govresearchgate.netascopubs.org |
| Pancreatic Cancer | PANC1, ASPC1, and others | Induces cell death, inhibits proliferation | Oxidative stress induction, autophagy inhibition, downregulation of survival pathways, Apoptosis (increased caspase-3), G2/M arrest | nih.govsciensage.infosciensage.info |
| Prostate Cancer | Castrate-resistant prostate cancer cell line expressing GRM1 | Induces apoptotic cell death | Oxidative stress induction, autophagy inhibition, downregulation of survival pathways, increased intracellular Ca2+, autophagy-mediated degradation of androgen receptor | nih.govsciensage.infosciensage.info |
| Glioblastoma | U87, brain tumor stem-like cells (BTSCs), and others | Inhibits cell proliferation, induces cell death | Blocks glutamate release, decreases GLUT3 expression (in BTSCs), downregulates PI3K/Akt signaling, autophagy-mediated cell death, decreases DNMT1 gene expression | nih.govsciensage.infospandidos-publications.combrieflands.comiiarjournals.orgiiarjournals.orgoncotarget.com |
| Colorectal Cancer | HT-29, T84, and others | Reduces cell viability/proliferation | Inhibits glutamate release, activates cGAS/STING pathway (in mouse model) | aacrjournals.orgaacrjournals.orgaacrjournals.orgbmj.com |
| Nasopharyngeal Carcinoma | Human nasopharyngeal carcinoma cells | Induces apoptosis | G2/M arrest | nih.govsciensage.info |
Sensitization to Radiation Therapy
Preclinical studies have indicated that this compound can act as a radiosensitizer, enhancing the effects of radiation therapy in certain cancer types nih.govsciensage.infospandidos-publications.com. This effect has been observed in both in vitro and in vivo models, particularly in melanoma and glioma nih.govsciensage.infospandidos-publications.comsciensage.infonih.govaacrjournals.org.
In melanoma cells, this compound pretreatment has been shown to sensitize them to radiation nih.govsciensage.infospandidos-publications.comnih.gov. This radiosensitizing effect may be linked to this compound's ability to induce G2/M cell cycle arrest, a phase considered more sensitive to radiation-induced DNA damage spandidos-publications.comnih.govaacrjournals.org. Studies have shown that combining this compound with ionizing radiation leads to a greater increase in apoptotic cell populations and a decrease in tumor cell proliferation compared to either treatment alone nih.govaacrjournals.org. Furthermore, the combination therapy resulted in significantly enhanced levels of DNA damage, as indicated by increased γH2AX levels nih.govaacrjournals.org. In an in vivo brain metastasis model using GRM1-expressing human melanoma cells, concurrent treatment with this compound and radiation led to a decrease in intracranial tumor growth compared to either modality alone nih.gov.
Similarly, this compound pretreatment has been shown to sensitize glioma cells to radiation, leading to greater cytotoxicity nih.govsciensage.infooncotarget.com. An in vitro investigation on brain tumor stem cells showed increased growth suppression with a lower dosage of this compound combined with radiation treatment sciensage.info.
Synergistic Effects with Other Therapeutic Agents
This compound has been observed to have synergistic effects when combined with other therapeutic agents in preclinical models of various cancers nih.govsciensage.infospandidos-publications.comsciensage.info. These combinations can lead to decreased cell proliferation and viability, as well as increased apoptosis, compared to treatment with either agent alone nih.govsciensage.infosciensage.info.
Examples of synergistic combinations include this compound with paclitaxel (B517696) in triple-negative breast cancer, with cisplatin in colorectal cancer, and with sorafenib (B1663141) in melanoma nih.govsciensage.infosciensage.infonih.gov. In triple-negative breast cancer, the combination of this compound and paclitaxel synergistically inhibited cell proliferation and induced apoptosis in vitro and enhanced tumor growth inhibition in a xenograft model nih.gov.
In colorectal cancer cell lines, preclinical studies showed that this compound synergizes with 5-fluorouracil (B62378) to reduce cell viability aacrjournals.orgaacrjournals.org. A phase I trial investigating this compound in combination with mFOLFOX6 and bevacizumab in metastatic colorectal cancer patients whose disease was resistant to FOLFOX suggested potential clinical activity aacrjournals.orgaacrjournals.orgascopubs.org.
Combinatorial treatment with this compound and the GRM3 antagonist LY341495 blocked the MAPK signaling pathway in glioma, sensitized glioma to radiation, and decreased anchorage-independent colony growth nih.gov.
In melanoma, a combination of sorafenib with this compound demonstrated synergistic inhibition of growth and survival in both BRAF wild-type and BRAF mutant GRM1-positive cell lines in vitro and in mouse xenograft models oncotarget.comresearchgate.netnih.gov. This combination was reported to be superior in antitumor efficacy compared to PLX4720/PLX4032 (vemurafenib) researchgate.netnih.gov. This compound combined with AKT or mTOR inhibitors has also shown better outcomes in xenograft and in vitro experiments in glioblastoma and melanoma sciensage.infosciensage.infouantwerpen.be.
In ER+ breast cancer, this compound in combination with either fulvestrant (B1683766) or 4-hydroxytamoxifen (B85900) additively or synergistically suppressed cell growth in vitro oup.comuantwerpen.be.
Preclinical studies in a syngeneic colon cancer mouse model showed that this compound increased intratumoral CD8+ T cells and suppressed tumor growth, and this effect was dependent on the presence of CD8+ T cells and activation of the cGAS/STING/IFNβ signaling pathway aacrjournals.orgascopubs.org. Combining this compound with anti-PD-1 treatment showed greater efficacy than either single agent and strongly suppressed tumor growth in vivo, suggesting that this compound might sensitize colorectal tumors to anti-PD-1/PD-L1 therapies by activating cGAS/STING-mediated innate immune responses aacrjournals.org.
Clinical Efficacy and Patient Outcomes
Amyotrophic Lateral Sclerosis (ALS)
Amyotrophic Lateral Sclerosis is a progressive neurodegenerative disease affecting motor neurons, leading to muscle weakness, atrophy, and eventual paralysis. nih.govnih.gov Riluzole is indicated for the treatment of patients with ALS and is the only drug that has been shown to slow the course of the disease and extend survival in ALS patients. nih.gov
Survival Extension Outcomes
Clinical trials and real-world evidence suggest that this compound can extend survival in patients with ALS. Original randomized controlled trials (RCTs) indicated a modest survival benefit, typically extending median survival by 2-3 months. nih.govtandfonline.compracticalneurology.comwikipedia.orgtandfonline.comcochrane.orgresearchgate.net These trials showed a statistically significant greater survival rate at 12 months with this compound compared to placebo. practicalneurology.com One meta-analysis of patients receiving 100 mg of this compound daily showed a 9% increase in the probability of surviving one year (from 49% in the placebo group to 58% in the this compound group) and an increase in median survival from 11.8 months to 14.8 months. cochrane.orgresearchgate.net
The survival benefit may be more marked in certain subgroups, such as those with bulbar onset ALS compared to limb onset. nih.govtandfonline.com Additionally, some analyses suggest that this compound prolongs the later stages of ALS, specifically extending time in King's clinical stage 4. nih.govalsnewstoday.com
Here is a table summarizing some survival outcome data:
| Study Type | This compound Group Median Survival (Months) | Non-Treated/Placebo Group Median Survival (Months) | Survival Extension (Months) | Source |
| RCT Meta-analysis | 14.8 | 11.8 | 3 | cochrane.orgresearchgate.net |
| Real-World (Zoccolella et al.) | 18.3 | 12.4 | 5.9 | nih.govtandfonline.com |
| Real-World (Meininger et al.) | 18.4 | 12.4 | 6 | nih.gov |
| Real-World (Traynor et al.) | 14.3 | 10.1 | 4.2 | nih.govtandfonline.com |
| Real-World (Georgoulopoulou et al.) | 43 | 31 | 12 | nih.gov |
| Real-World (PRECISION-ALS) | 17.6 | 10.7 | 6.9 | tandfonline.com |
| Real-World Review Range | - | - | 6-19 | tandfonline.comtandfonline.commndresearch.blog |
Tracheostomy-Free Survival
Tracheostomy-free survival is another key outcome measure in ALS, representing the time until mechanical ventilation is required. nih.gov Clinical trials have shown that this compound significantly improves tracheostomy-free survival compared with placebo. tandfonline.compracticalneurology.comtandfonline.com In one trial, the median time to death or tracheostomy was extended by nearly three months in the this compound group (532 days) compared to the placebo group (449 days). alsnewstoday.com A meta-analysis of two trials showed that this compound significantly improved tracheostomy-free survival, with median survival times of 15.5 months in the this compound group versus 13.2 months in the placebo group. tandfonline.comtandfonline.com While some individual studies did not show a statistically significant difference in tracheostomy-free survival, a multivariate Cox analysis in one study found a significant association between this compound treatment and improved survival, including tracheostomy-free survival. tandfonline.com
Functional Outcome Measures (Bulbar and Limb Function)
Functional ability in ALS is often assessed using scales such as the ALS Functional Rating Scale-Revised (ALSFRS-R), which evaluates bulbar, motor, and respiratory functions. nih.govarxiv.org While the primary impact of this compound has been on survival, some evidence suggests a small beneficial effect on functional outcome measures. nih.govcochrane.orgresearchgate.net
Limited evidence from systematic reviews and meta-analyses indicates a statistically significantly slower rate of decline for this compound versus placebo on both bulbar and limb function. nih.govcochrane.orgresearchgate.nettandfonline.com Bulbar function relates to speaking and swallowing, while limb function involves mobility and use of extremities. nih.gov One study using ALSFRS and ALSFRS-R showed significantly higher scores, indicating better functional ability, in patients treated with this compound compared to those not treated. nih.gov However, some research suggests that this compound has little to no impact on predicted functional decline as measured by the ALSFRS-R. arxiv.org this compound has not consistently shown a significant effect on muscle strength. nih.govcochrane.orgresearchgate.nettandfonline.com
Spinal Cord Injury (SCI)
Spinal Cord Injury is a devastating event leading to potential permanent loss of neurological function. mdpi.comresearchgate.net this compound has been investigated for its potential neuroprotective effects in SCI. mdpi.comresearchgate.netresearchgate.netduke.edu Preclinical studies in animal models have shown that this compound can diminish neurological tissue destruction and promote functional recovery after SCI. mdpi.comresearchgate.net
Neurological Outcome Improvements
Based on promising preclinical results, clinical trials have been conducted to evaluate this compound's effects on neurological outcomes in human SCI patients. mdpi.comresearchgate.netresearchgate.netduke.edu A phase I/IIa clinical trial demonstrated significant improvement in neurological outcomes in patients with SCI. mdpi.comresearchgate.net An international, multi-center phase II/III trial (RISCIS) is currently in progress to further investigate this compound in acute SCI. mdpi.comresearchgate.net
A systematic review and meta-analysis suggested that this compound for the treatment of traumatic SCI results in improved neurological outcomes when compared to controls, although the results for changes in American Spinal Injury Association (ASIA) Impairment Scale (AIS) and ASIA motor scores at 3 and 6 months were not statistically significant in pooled analyses. nih.gov However, a prospective trial involving cervical injury patients treated with this compound showed a greater increase in mean motor score from admission to 90 days compared to control patients, with a 15.5-point difference. e-neurospine.org Patients with ASIA impairment scale B showed the highest improvement in this study. e-neurospine.org Preclinical studies have also shown that this compound can improve motor function recovery and reduce abnormal reflexes in initial studies. researchgate.net
Nociception Reduction
This compound has demonstrated antinociceptive effects and may play a role in spasticity suppression in preclinical models of SCI. mdpi.com Studies in animal models of neuropathic pain, including SCI-induced neuropathic pain, have shown that this compound can reduce below-level cutaneous hypersensitivity by inhibiting glutamatergic transmission. researchgate.nete-neurospine.orgnih.gov It has been shown to induce long-term depression from pain fibers to spinal superficial dorsal horn neurons, thereby inhibiting excitatory synaptic transmission. e-neurospine.orgnih.gov this compound's analgesic effect on neuropathic pain has been reported in rat models of SCI. nih.gov These effects are believed to involve both presynaptic and postsynaptic mechanisms, including the endocytosis of post-synaptic GluR2 receptors. nih.gov this compound may also potentiate GABAergic responses by inhibiting GABA uptake. e-neurospine.org
Motor Function Enhancement
Research into this compound's effects on motor function has extended beyond its primary indication in ALS to conditions like spinal cord injury (SCI). Studies in animal models of SCI have indicated that this compound may promote functional neurological recovery. mdpi.comresearchgate.net Clinical trials in humans with SCI have also explored this potential. For instance, a clinical trial involving patients with acute SCI reported statistically significant general motor improvement with this compound at 6 and 3 months post-injury in different studies. researchgate.net Another study noted a strong correlation between this compound use and lower-limb volitional strength in patients with chronic, incomplete SCI. researchgate.net While some studies suggest improvement in motor function, others highlight that clinical studies consistently demonstrate incomplete recovery after SCI despite this compound use, as evidenced by low motor and sensory scores and debilitated voluntary contraction. researchgate.net
Table 1: Summary of this compound's Effect on Motor Function in Selected Studies
| Condition | Study Type | Key Motor Outcome Measured | Finding | Citation |
| Acute Spinal Cord Injury | Clinical Trial | General motor improvement | Statistically significant improvement at 3 and 6 months. | researchgate.net |
| Chronic Incomplete SCI | Clinical Study | Lower-limb volitional strength | Strong correlation with this compound use. | researchgate.net |
| Rare Dyskinesia Syndromes | Systematic Review & Meta-analysis (11 studies) | Change in motor function scores (overall effect) | Significant overall effect, but high heterogeneity (I² = 74%). | bohrium.com |
| Hereditary Ataxia | Subgroup analysis (within meta-analysis) | Motor scores | No significant effect. | bohrium.com |
| Parkinson's Disease | Subgroup analysis (within meta-analysis) | Motor scores | No significant effect. | bohrium.com |
| Huntington's Disease | Subgroup analysis (within meta-analysis) | Motor scores | No significant effect. | bohrium.com |
Attenuation of Spastic Reflexes
This compound has also been investigated for its potential to attenuate spastic reflexes, particularly in the context of spinal cord injury. Spasticity is a common motor disorder in patients with SCI, characterized by muscle stiffness and tightness. scireproject.comnih.gov this compound is an antiglutamatergic agent that acts more strongly on polysynaptic reflex pathways. scireproject.com Studies in spinal cord injured rats have shown that this compound can decrease spastic flexion reflexes in response to cutaneous stimuli. scireproject.com
Clinical studies in humans with chronic SCI have also explored this effect. One study demonstrated significantly reduced spasticity in seven patients with chronic, motor-complete SCI after a single dose of this compound, without a generalized reduction in strength. scireproject.com This study found a significant decrease in the peak amplitude of torque following this compound administration compared to placebo. scireproject.com However, other measures like the Hmax/Mmax ratio, MAS, and SCATS scores were not significantly different between the groups. scireproject.com Another systematic review noted that among three clinical studies included, only one evaluated the attenuation of spastic reflexes, showing a strong correlation of this compound use with decreased spastic reflexes. researchgate.net this compound's ability to reduce persistent sodium currents, which are increased post-SCI and contribute to spasticity, is considered a potential mechanism for its effect on spasticity. nih.gov A phase 1b-2b trial (RILUSCI) is currently underway to assess the safety and biological effectiveness of this compound in managing spasticity in adults with traumatic chronic SCI. nih.govclinicaltrialsregister.eu
Table 2: Research Findings on this compound and Spastic Reflexes
| Subject Type | Study Design | Key Reflex Outcome Measured | Finding | Citation |
| Spinal cord injured rats | Preclinical Study | Spastic flexion reflexes | Decreased in response to cutaneous stimuli. | scireproject.com |
| Humans with chronic SCI | Randomized, double-blind, placebo-controlled | Peak ankle dorsiflexion torque | Significantly decreased after this compound administration. | scireproject.comnih.gov |
| Humans with chronic SCI | Randomized, double-blind, placebo-controlled | Hmax/Mmax ratio, MAS, SCATS scores | No significant difference compared to placebo. | scireproject.com |
| Humans with chronic SCI | Clinical Studies (systematic review) | Attenuation of spastic reflexes | One study showed a strong correlation with this compound use. | researchgate.net |
Investigational Therapeutic Applications
Beyond its approved use in ALS, this compound is being investigated for its potential in various other neurological and psychiatric conditions, leveraging its glutamate-modulating and neuroprotective properties. clinicaltrials.eunih.gov
Psychiatric and Mood Disorders (e.g., Bipolar Depression, PTSD)
The glutamatergic system is implicated in the pathophysiology of mood and anxiety disorders, making glutamatergic modulators like this compound potential therapeutic candidates. nih.gov this compound has been explored in clinical trials for conditions such as bipolar depression and Post-Traumatic Stress Disorder (PTSD). clinicaltrials.eunih.gov
In bipolar depression, an open-label trial exploring this compound in combination with lithium showed significant improvement in depressive symptoms. nih.govnih.gov However, a subsequent randomized, double-blind, placebo-controlled trial of this compound monotherapy for acute bipolar depression did not find significant differences in depressive symptoms compared to placebo. nih.govnih.govresearchgate.net This trial was limited by a small sample size and a high number of subject withdrawals. nih.govnih.gov Further studies investigating this compound as adjunctive therapy for bipolar depression have been suggested. nih.govnih.gov
This compound has also been investigated in other psychiatric conditions such as major depressive disorder, generalized anxiety disorder, and obsessive-compulsive disorder, with some open-label trials showing positive effects, although controlled studies have had mixed results and further research is needed to confirm its efficacy in these areas. nih.govresearchgate.netgrantome.compsychiatryonline.org
Table 3: this compound in Psychiatric and Mood Disorders
| Condition | Study Design | Key Outcome Measured | Finding | Citation |
| Bipolar Depression | Open-label trial (with lithium) | Depressive symptoms (MADRS scores) | Significant improvement. | nih.govnih.gov |
| Bipolar Depression | Randomized, double-blind, placebo-controlled (monotherapy) | Depressive symptoms | No significant difference compared to placebo. | nih.govnih.govresearchgate.net |
| PTSD | Randomized, double-blind, placebo-controlled (augmentation) | Overall PTSD symptoms | No significant difference compared to placebo. | nih.govpsychiatrictimes.comresearchgate.net |
| PTSD | Randomized, double-blind, placebo-controlled (augmentation) | Hyperarousal symptoms (self-reported) | Significantly greater improvement in the this compound group. | nih.govpsychiatrictimes.comva.govresearchgate.net |
| Generalized Anxiety Disorder | Open-label pilot study | Anxiety symptoms (HAM-A scores) | Associated with rapid and sustained anxiolytic effects in some patients. | psychiatryonline.org |
Ataxias (e.g., Spinocerebellar Ataxia)
This compound's neuroprotective function has led to interest in its use for other neurodegenerative diseases, including various forms of ataxia, which are often related to cerebellar dysfunction. ataxia.orgbohrium.comgoogle.com Multiple clinical trials have been conducted to assess this compound's potential in patients with ataxia. ataxia.orgbohrium.com
A pilot trial in 40 patients with cerebellar ataxia showed a lower level of motor impairment, as measured by the International Cooperative Ataxia Rating Scale (ICARS), after treatment with this compound. ataxia.orgresearchgate.net A follow-up trial in patients with spinocerebellar ataxia (SCA) or Friedreich's ataxia similarly showed improved patient impairment using the Scale for the Assessment and Rating of Ataxia (SARA). ataxia.org These findings suggest the possibility of this compound being an effective treatment for cerebellar ataxia, although more long-term and disease-specific studies are needed for confirmation. ataxia.org
A systematic review of this compound use for hereditary ataxias included three clinical trials. bohrium.comresearchgate.net Two of these trials showed statistically significant clinical improvement in ICARS and SARA scores, while the third did not show improvement in clinical or radiological outcomes. bohrium.comresearchgate.net Limitations of these studies included short duration, limited patient numbers, and heterogeneity of cerebellar ataxia types. bohrium.com Trothis compound, a prodrug of this compound, is currently in Phase 3 clinical trials for different types of SCA, aiming to provide more insight into its effectiveness. ataxia.orgbohrium.comgoogle.comclinicaltrials.euresearcherprofiles.orgnih.gov
Table 4: this compound in Ataxias
| Condition | Study Design | Key Outcome Measured (Assessment Scale) | Finding | Citation |
| Cerebellar Ataxia | Pilot trial | Motor impairment (ICARS) | Lower level of motor impairment observed after treatment. | ataxia.orgresearchgate.net |
| SCA or Friedreich's Ataxia | Follow-up trial | Patient impairment (SARA) | Improved impairment observed. | ataxia.org |
| Hereditary Ataxias | Clinical trials (systematic review of 3 trials) | ICARS and SARA scores | Two trials showed statistically significant clinical improvement; one did not show improvement. | bohrium.comresearchgate.netnih.gov |
Genetic Disorders (e.g., Fragile X Syndrome, Spinal Muscular Atrophy)
This compound's potential has also been investigated in certain genetic disorders, including Fragile X Syndrome (FXS) and Spinal Muscular Atrophy (SMA).
In Spinal Muscular Atrophy, a neuromuscular disorder caused by mutations in the SMN1 gene, this compound has been evaluated in clinical trials. researchgate.nettandfonline.com An open-label, nonrandomized pharmacokinetic study in young patients with SMA found that a dose of 50 mg once a day resulted in daily total exposure comparable to that obtained in healthy adults receiving 50 mg twice a day. nih.gov A multicentric, randomized, double-blind, placebo-controlled study (ASIRI) in children and young adults (6 to 20 years old) with SMA type II and III was conducted to evaluate the efficacy and tolerance of this compound. centerwatch.com The desired effects were to stabilize the patients' condition and potentially interrupt paralysis progression. centerwatch.com this compound has been evaluated in clinical trials for SMA, although with limited success in improving survival rates. tandfonline.com
Table 5: this compound in Genetic Disorders
| Condition | Study Design | Key Outcome Measured | Finding | Citation |
| Fragile X Syndrome | Open-label pilot study | Repetitive/compulsive behaviors, Clinical Global Impressions Improvement (CGI-I), Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS), ERK activation time | No significant clinical improvement; significant correction in ERK activation time. | undip.ac.idnih.govmedpath.com |
| Spinal Muscular Atrophy | Open-label, nonrandomized pharmacokinetic study | This compound plasma concentrations | 50 mg once daily achieved comparable exposure to 50 mg twice daily in healthy adults. | nih.gov |
| Spinal Muscular Atrophy | Multicentric, randomized, double-blind, placebo-controlled trial (ASIRI) | Efficacy and tolerance (aimed at stabilizing condition and interrupting paralysis progression) | Evaluated in clinical trials with limited success in improving survival rates. | tandfonline.comcenterwatch.com |
Clinical Trial Methodologies and Results
Clinical trials investigating this compound have primarily focused on its efficacy in treating Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease. The approval of this compound was based on the findings of two pivotal randomized, double-blind, placebo-controlled trials tandfonline.comclinicaltrialsarena.comals.net.
The first pivotal study was a randomized, double-blind, placebo-controlled trial involving 155 patients with ALS. Patients were randomized to receive either this compound or placebo. This study aimed to assess the effect of this compound on survival clinicaltrialsarena.com. The primary endpoint of this trial was an increase in survival time for patients treated with this compound compared to the placebo group clinicaltrialsarena.com.
The second pivotal study was a larger randomized, double-blind, placebo-controlled, dose-ranging trial that included 959 patients with ALS tandfonline.comclinicaltrialsarena.comnih.gov. Participants were randomized to receive this compound at doses of 50 mg/day, 100 mg/day, 200 mg/day, or placebo nih.gov. The study duration was up to 18 months clinicaltrialsarena.com. The primary outcome measured was time to tracheostomy or death tandfonline.comclinicaltrialsarena.com. Patients were enrolled based on probable or definite ALS diagnoses according to the El Escorial criteria nih.gov.
Detailed Research Findings:
The results from the two pivotal trials demonstrated a modest but statistically significant benefit of this compound in prolonging survival for patients with ALS researchgate.netcochrane.orgnih.gov.
In the fixed-dose trial (Study 1), this compound at 100 mg/day was associated with a 38.6% reduction in mortality in an efficacy trial nih.gov.
In the dose-ranging trial (Study 2), the 100 mg/day dose of this compound showed a 35% improvement in survival compared to placebo nih.gov. Combining the results from the two pivotal studies, this compound 100 mg per day demonstrated a benefit on survival from diagnosis with a hazard ratio (HR) for death of 0.80, and a median survival of 15.5 months with this compound versus 13.2 months with placebo tandfonline.com. A meta-analysis of patients receiving 100 mg this compound in these two trials (n=633) showed that this compound significantly improved tracheostomy-free survival compared with placebo, with a median survival of 15.5 months versus 14.8 months tandfonline.comcochrane.org. Another meta-analysis of four randomized clinical trials involving 1477 people with ALS indicated that this compound 100 mg likely prolongs median survival by two to three months researchgate.netcochrane.org. This represented a 9% gain in the probability of surviving one year (49% in the placebo group and 58% in the this compound group) cochrane.org.
While the initial clinical trials showed a modest survival benefit, subsequent real-world evidence studies have suggested a potentially greater impact on survival tandfonline.commndresearch.blognih.gov. A review of 15 real-world studies indicated that this compound treatment might extend survival by 6 to 19 months, substantially longer than the 2- to 3-month benefit observed in the original trials mndresearch.blognih.gov. For example, one prospective population-based study reported a median survival of 18.3 months in this compound-treated patients compared to 12.4 months in untreated patients, representing a 5.8-month prolongation dovepress.com. Another retrospective study showed a median survival from symptom onset of 51 months in this compound-treated patients versus 32 months in untreated patients dovepress.com.
Clinical trials have also explored the effect of this compound on functional endpoints, such as the ALS Functional Rating Scale-Revised (ALSFRS-R) and muscle strength researchgate.netcochrane.org. While some studies suggested a small beneficial effect on bulbar and limb function, a significant improvement in muscle strength was not consistently observed researchgate.netcochrane.org. Assessing functional effects in ALS trials can be challenging due to patient dropouts related to disease progression nih.gov.
Further analyses of clinical trial data have investigated the timing of this compound's benefit. A retrospective analysis of the dose-ranging trial data using the King's clinical staging system suggested that this compound might act by prolonging stage 4 ALS rather than slowing the entire disease course or prolonging intermediate stages nih.gov. However, other studies have provided contrasting evidence, with some suggesting efficacy in earlier stages or throughout the disease course tandfonline.comtandfonline.com.
This compound has also been investigated in clinical trials for other neurological conditions, although the results have not consistently shown significant efficacy. A phase 3 trial in acute spinal cord injury did not reach statistical significance for improvements in motor scores alzdiscovery.org. Similarly, a phase 3 trial in degenerative cervical myelopathy did not significantly affect the primary outcome measure (mJOA score) alzdiscovery.org. A double-blind randomized controlled trial in Spinocerebellar Ataxia Type 2 (SCA2) did not show significant improvement in clinical outcomes (SARA score) alzdiscovery.org.
Clinical trials have also evaluated this compound in combination therapies. For instance, a phase 2/3 study assessed masitinib (B1684524) as an add-on therapy to this compound in patients with ALS. This study utilized a randomized, double-blind, placebo-controlled methodology with a primary endpoint of decline in ALSFRS-R at week 48 tandfonline.comalsnewstoday.com. The study found that masitinib at a dose of 4.5 mg/kg/day, combined with this compound, showed a significant benefit over this compound plus placebo in a predefined population of 'Normal Progressors', demonstrating a 27% slowing in the rate of functional decline tandfonline.comalsnewstoday.com. Another recent phase 3 trial (PHOENIX) evaluated AMX0035 (sodium phenylbutyrate and taurursodiol) in patients with ALS, where continuation of a stable dose of this compound was permitted in both treatment arms amylyx.com. This trial did not meet its primary endpoint of change in ALSFRS-R score amylyx.com.
Data Tables:
Below are interactive data tables summarizing key findings from selected clinical trials discussed.
| Study Type | Patient Population | Intervention Groups | Primary Endpoint | Key Finding (this compound vs. Placebo) | Citation |
| Pivotal RCT (Study 1) | 155 ALS patients | This compound 100 mg/day vs. Placebo | Survival | 38.6% reduction in mortality with this compound. | clinicaltrialsarena.comnih.gov |
| Pivotal Dose-Ranging RCT (Study 2) | 959 ALS patients | This compound (50, 100, 200 mg/day) vs. Placebo | Time to tracheostomy or death | 100 mg/day dose showed a 35% improvement in survival. | tandfonline.comclinicaltrialsarena.comnih.gov |
| Meta-analysis of Pivotal Trials | 633 ALS patients | This compound 100 mg/day vs. Placebo | Tracheostomy-free survival | Median survival: 15.5 months (this compound) vs. 14.8 months (Placebo). | tandfonline.comcochrane.org |
| Meta-analysis of 4 RCTs | 1477 ALS patients | This compound 100 mg/day vs. Placebo | Median survival | Prolonged median survival by 2-3 months. 9% increase in 1-year survival probability. | researchgate.netcochrane.org |
| Real-World Evidence (Review of 15 studies) | Various ALS cohorts | This compound users vs. This compound-free patients | Median survival | Majority showed 6-19 months longer median survival with this compound. | mndresearch.blognih.gov |
| RCT (Masitinib + this compound) | 394 ALS patients | Masitinib (4.5 or 3.0 mg/kg/day) + this compound vs. Placebo + this compound | Decline in ALSFRS-R at week 48 | Masitinib 4.5 mg/kg/day + this compound slowed functional decline by 27% in 'Normal Progressors'. | tandfonline.comalsnewstoday.com |
| Phase 3 RCT (AMX0035) | 664 ALS patients | AMX0035 + Standard of Care (incl. This compound) vs. Placebo + Standard of Care (incl. This compound) | Change in ALSFRS-R at Week 48 | Did not meet primary endpoint (no significant difference in ALSFRS-R change). | amylyx.com |
| Real-World Study Example (Zoccolella et al.) | Patient Population | Intervention Groups | Outcome | Median Survival (this compound vs. Untreated) | Citation |
| Prospective Population-Based Study | 126 ALS patients | This compound-treated (n=73) vs. Untreated (n=53) | Survival | 18.3 months vs. 12.4 months | dovepress.com |
| Real-World Study Example (Turner et al.) | Patient Population | Intervention Groups | Outcome | Median Survival from Symptom Onset (this compound vs. Untreated) | Citation |
| Retrospective Multivariate Modeling | 648 ALS patients | This compound-treated (n=299) vs. Untreated (n=349) | Survival from symptom onset | 51 months vs. 32 months | dovepress.com |
Pharmacokinetics and Pharmacodynamics
Absorption Characteristics
Riluzole is administered orally and undergoes absorption in the gastrointestinal tract.
Following oral administration, this compound is rapidly absorbed, with maximal plasma concentrations (Cmax) typically occurring within 60 to 90 minutes. medsinfo.com.aueuropa.eueuropa.eu The extent of absorption is high, with approximately 90% of the administered dose being absorbed. medsinfo.com.aueuropa.eueuropa.eudrugbank.com However, the absolute oral bioavailability averages around 60% (with a coefficient of variation of 30%), indicating a significant first-pass metabolism effect. medsinfo.com.audrugbank.comnih.govdrugs.comnih.gov Plasma levels demonstrate a linear relationship with the dose administered, suggesting a dose-independent pharmacokinetic profile within the studied range. medsinfo.com.aueuropa.eueuropa.eunih.gov With multiple-dose administration, unchanged this compound accumulates in plasma by approximately 2-fold, reaching steady-state concentrations within 3 to 8 days. medsinfo.com.aueuropa.eudrugs.comnih.gov
The presence of food, particularly a high-fat meal, significantly influences the absorption of this compound. Administration with a high-fat meal reduces the rate and extent of absorption. medsinfo.com.aueuropa.eueuropa.eudrugbank.comnih.govnih.gov This effect is evidenced by a decrease in Cmax of about 44% and a reduction in the area under the plasma concentration-time curve (AUC) by approximately 17% to 20%. medsinfo.com.aueuropa.eueuropa.eudrugbank.comnih.govdrugs.comnih.govapotex.com Studies have shown that a high-fat meal can delay the time to reach Cmax (tmax) from approximately 0.8 hours to 2 hours. nih.gov
Data on the effect of a high-fat meal on this compound absorption:
| Parameter | Fasting State (Mean ± SD) | High-Fat Meal (Mean) | Percentage Change | Source |
| Cmax | 173 ± 72 ng/mL medsinfo.com.aueuropa.eueuropa.eu | Reduced by ~44-45% | ↓ 44-45% | medsinfo.com.aueuropa.eueuropa.eudrugbank.comnih.govdrugs.comnih.govapotex.com |
| AUC | - | Reduced by ~17-20% | ↓ 17-20% | medsinfo.com.aueuropa.eueuropa.eudrugbank.comnih.govdrugs.comnih.govapotex.com |
| Tmax | 0.75-1.5 hours nih.govmdpi.com | Delayed to ~1.5-2 hours nih.govnih.gov | Delayed | nih.govnih.gov |
Gender may also influence this compound pharmacokinetics, with the mean AUC being approximately 45% higher in female patients compared to males. drugs.comapotex.com Cigarette smoking is known to induce CYP1A2, the primary enzyme involved in this compound metabolism, and smokers have shown approximately 20% greater clearance of this compound compared to nonsmokers. drugs.comapotex.com
Absorption Rate and Extent
Distribution Profile
This compound is extensively distributed throughout the body following absorption. medsinfo.com.aueuropa.eueuropa.eu
This compound is extensively distributed, with a volume of distribution of about 245 ± 69 L, which corresponds to approximately 3.4 L/kg. medsinfo.com.aueuropa.eueuropa.euhres.ca Studies in animals have investigated the distribution of this compound into nervous tissue, including the spinal cord and brain. plos.orgbiorxiv.org
This compound has been shown to cross the blood-brain barrier (BBB). medsinfo.com.aueuropa.eueuropa.eu However, its penetration into the central nervous system (CNS) can be limited by efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), for which this compound is a substrate. plos.orgnih.govneurologyletters.com Overexpression of P-gp has been reported in some neurological conditions and in ALS, which may contribute to reduced CNS penetration of this compound. plos.orgnih.gov Studies in animals have shown that co-administration with P-gp inhibitors can increase this compound brain penetration. nih.gov Despite the BBB, this compound reaches concentrations in the brain and spinal cord. plos.orgbiorxiv.org
This compound is highly bound to plasma proteins. Approximately 96% to 97% of circulating this compound is bound to plasma proteins, primarily to albumin and lipoproteins, over the clinical concentration range. medsinfo.com.aueuropa.eueuropa.eudrugbank.comdrugs.comapotex.comhres.ca In vitro studies have shown that this compound binding to plasma proteins is not significantly affected by other highly protein-bound drugs such as warfarin (B611796), digoxin, imipramine, and quinine (B1679958) at high therapeutic concentrations. apotex.comhres.ca
Blood-Brain Barrier Permeation Dynamics
Metabolic Pathways
This compound undergoes extensive hepatic metabolism, primarily through cytochrome P450-dependent hydroxylation and subsequent glucuronidation. drugbank.commedsinfo.com.aueuropa.eu Unchanged this compound is the main component found in plasma. europa.eueuropa.eu
Cytochrome P450 Isoenzyme Involvement (e.g., CYP1A2)
In vitro studies utilizing human liver microsomes indicate that hydroxylation of the primary amine group to form N-hydroxythis compound is the primary metabolic pathway in humans. fda.govmedsinfo.com.aufda.govhres.ca Cytochrome P450 1A2 (CYP1A2) is identified as the principal isozyme responsible for this N-hydroxylation. fda.goveuropa.eumedsinfo.com.aueuropa.eufda.govhres.ca While other CYP enzymes like CYP2D6, CYP2C19, CYP3A4, and CYP2E1 were investigated in vitro, they are predicted to contribute minimally to this compound metabolism in humans. fda.govmedsinfo.com.au
Glucuronidation Processes
Following the initial CYP1A2-mediated hydroxylation, N-hydroxythis compound undergoes rapid glucuronoconjugation at the hydroxylamine (B1172632) group. fda.goveuropa.eueuropa.eu This process results in the formation of O- and N-glucuronides, with O-glucuronides accounting for over 90% of the conjugates. fda.gov Although direct glucuronidation of this compound is slow in human liver microsomes, the conjugation of N-hydroxythis compound is readily performed. fda.gov Glucuronidation is a major metabolic pathway in the elimination of this compound, with glucuronides accounting for more than 85% of the metabolites found in urine. fda.goveuropa.eufda.govfda.gov Studies in ALS patients have confirmed the formation of this compound-glucuronide in serum. nih.gov
Elimination Characteristics
This compound is primarily eliminated via the urine, with approximately 90% of a dose recovered in urine over a 7-day period. fda.goveuropa.eu Feces account for about 5% of the recovered radioactivity. fda.gov Only a small fraction, approximately 2%, of a this compound dose is recovered in the urine as unchanged drug. fda.goveuropa.eufda.govfda.gov The elimination half-life of this compound typically ranges from 9 to 15 hours, with a mean of about 12 hours after repeated doses. fda.govdrugbank.commedsinfo.com.auapotex.com Steady-state plasma levels are generally reached within 3 to 8 days of multiple dosing. medsinfo.com.aueuropa.eueuropa.eu
Population Pharmacokinetics
Population pharmacokinetic analyses of this compound have revealed significant interindividual variability in its clearance. medsinfo.com.aufda.govnih.govnih.gov This variability is thought to be largely attributable to differences in CYP1A2 activity. medsinfo.com.aufda.govhres.canih.gov
Interindividual Variability Factors (e.g., Gender, Smoking Status)
Gender and smoking status have been identified as important covariates influencing this compound clearance in population pharmacokinetic studies. nih.gov In a population pharmacokinetic analysis of ALS patients, mean this compound clearance was found to be approximately 30% lower in female patients compared to male patients, leading to an approximate 45% increase in AUC in females. fda.govfda.govfda.gov However, studies in young and elderly healthy subjects did not find a gender effect on this compound pharmacokinetics. fda.govfda.govfda.gov Cigarette smoking is known to induce CYP1A2 activity, and patients who smoke cigarettes eliminate this compound about 20% faster than non-smoking patients, based on population pharmacokinetic analysis. fda.govfda.govfda.govnih.gov Despite these differences, dosage adjustments based solely on smoking status are generally not required. fda.govfda.govfda.gov Age does not appear to significantly affect this compound pharmacokinetics in the elderly (≥ 70 years). fda.govfda.govfda.gov Race has also been studied, and a clinical study showed no significant racial differences in pharmacokinetic parameters between healthy Japanese and Caucasian adult males. fda.govfda.gov However, another source suggests that clearance was 50% lower in male Japanese subjects compared to Caucasians after normalizing for body weight, potentially leading to higher concentrations and increased risk of adverse reactions in Japanese patients. apotex.comdrugs.comiqb.es
Influence of Hepatic Function on Exposure
Hepatic metabolism is the primary route of this compound clearance. drugbank.commedsinfo.com.auiqb.es Impaired hepatic function can significantly affect this compound exposure. iqb.es Studies have shown that the area under the curve (AUC) of this compound after a single oral dose is increased in patients with chronic liver insufficiency. fda.govmedsinfo.com.auapotex.comdrugs.com In patients with mild chronic liver insufficiency (Child-Pugh score A), the AUC increases by approximately 1.7-fold compared to healthy volunteers. fda.govapotex.com In patients with moderate chronic liver insufficiency (Child-Pugh score B), the increase in AUC is even more pronounced, approximately 3-fold. fda.govmedsinfo.com.auapotex.comdrugs.com The pharmacokinetics of this compound have not been studied in patients with severe hepatic impairment (Child-Pugh score C). fda.govapotex.comdrugs.com Reduced hepatic function is expected to delay plasma clearance of this compound. iqb.es
Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD or CV) | Notes | Source |
| Oral Bioavailability | ~60% (CV=30%) | Range 30-100% nih.gov | fda.govdrugbank.comfda.govapotex.comeuropa.eunih.gov |
| Plasma Protein Binding | 96-97.5% | Mainly to albumin and lipoproteins | fda.govdrugbank.commedsinfo.com.aueuropa.eufda.govapotex.com |
| Elimination Half-life | 12 hours (CV=35%) | Range 9-15 hours medsinfo.com.aueuropa.eu | fda.govdrugbank.comfda.govapotex.com |
| Time to Peak Concentration (Tmax) | 60-90 minutes | After oral administration europa.eueuropa.eu. Median 1-3 hours in SMA patients nih.gov. | europa.eueuropa.eunih.govnih.gov |
| Accumulation (Multiple Dose) | ~2-fold | Steady-state reached in < 5 days fda.goveuropa.eufda.goveuropa.eu | fda.goveuropa.eufda.govapotex.comeuropa.eu |
| Urinary Excretion (total) | ~90% | Over 7 days fda.goveuropa.eu | fda.goveuropa.euiqb.esnih.gov |
| Urinary Excretion (unchanged drug) | ~2% | fda.goveuropa.eufda.govfda.goviqb.es | |
| Urinary Excretion (glucuronides) | >85% | fda.goveuropa.eufda.govfda.gov | |
| Volume of Distribution | 245 ± 69 L (3.4 L/kg) | Extensively distributed, crosses blood-brain barrier europa.eueuropa.eu | europa.eueuropa.eu |
Influence of Covariates on this compound Clearance
| Covariate | Effect on Clearance | Notes | Source |
| Gender (Female) | ~30% lower clearance (45% higher AUC in ALS patients) | Effect not seen in all studies fda.govfda.govfda.gov | fda.govfda.govfda.govnih.govdrugs.com |
| Smoking Status | ~20% faster elimination in smokers | Based on population PK analysis fda.govfda.govfda.govnih.gov. No dosage adjustment typically needed fda.govfda.govfda.gov. | fda.govfda.govfda.govnih.govdrugs.com |
| Hepatic Impairment (Mild) | AUC increases ~1.7-fold | Child-Pugh A fda.govapotex.comdrugs.com | fda.govapotex.comdrugs.comiqb.es |
| Hepatic Impairment (Moderate) | AUC increases ~3-fold | Child-Pugh B fda.govmedsinfo.com.auapotex.comdrugs.com | fda.govmedsinfo.com.auapotex.comdrugs.comiqb.es |
| Hepatic Impairment (Severe) | Not studied | fda.govapotex.comdrugs.com | fda.govapotex.comdrugs.com |
| Age (≥ 70 years) | No significant effect | fda.govfda.govfda.gov | fda.govfda.govfda.gov |
| Renal Impairment | No clinically important effect (moderate to severe) | Pharmacokinetics not studied in hemodialysis patients fda.govdrugs.com | fda.govdrugs.comiqb.es |
| Race (Japanese vs Caucasian) | Clearance 50% lower in Japanese males (body weight normalized) | Potential for higher concentrations and increased risk of adverse effects apotex.comdrugs.comiqb.es | apotex.comdrugs.comiqb.es |
Detailed Research Findings:
In vitro studies using human liver microsomes have consistently shown that CYP1A2 is the primary enzyme involved in the initial oxidative metabolism of this compound, leading to the formation of N-hydroxythis compound. fda.goveuropa.eumedsinfo.com.aueuropa.eufda.govhres.ca
Following oxidation, glucuronidation, particularly of N-hydroxythis compound, is a significant metabolic pathway, contributing substantially to the elimination of this compound metabolites in urine. fda.goveuropa.eufda.govfda.gov The formation of this compound-glucuronide has been confirmed in ALS patients. nih.gov
Population pharmacokinetic studies in ALS patients have highlighted marked interindividual variability in this compound clearance. medsinfo.com.aufda.govnih.govnih.gov
Gender and smoking status are key factors contributing to this variability, with females and non-smokers generally exhibiting lower clearance compared to males and smokers, respectively. fda.govfda.govfda.govnih.govdrugs.com
Hepatic impairment leads to increased systemic exposure to this compound, with the magnitude of increase correlating with the severity of the impairment (mild vs. moderate). fda.govmedsinfo.com.auapotex.comdrugs.comiqb.es
Impact of Concomitant Medications on this compound Kinetics
The metabolism of this compound is significantly influenced by the activity of CYP1A2. Concomitant medications that inhibit or induce this enzyme can alter this compound plasma concentrations.
CYP1A2 Inhibitors: Substances that inhibit CYP1A2 can decrease the rate of this compound elimination, potentially leading to increased this compound exposure and a higher risk of associated adverse reactions. In vitro studies suggest that coadministration with strong or moderate CYP1A2 inhibitors is likely to increase this compound exposure. Examples of potential CYP1A2 inhibitors include caffeine, phenacetin, theophylline, amitriptyline, and quinolones such as ciprofloxacin (B1669076) and enoxacin. Other inhibitors mentioned include fluvoxamine, methoxsalen, mexiletine, oral contraceptives, thiabendazole, vemurafenib, zileuton, amiodarone, capmatinib, cimetidine, and rucaparib.
CYP1A2 Inducers: Conversely, medications or substances that induce CYP1A2 activity can increase the rate of this compound elimination, potentially resulting in decreased this compound exposure and reduced efficacy. Examples of CYP1A2 inducers include cigarette smoke, charcoal-broiled food, rifampicin, and omeprazole. Carbamazepine and ritonavir (B1064) are also suggested as CYP1A2 inducers that may decrease this compound levels.
Hepatotoxic Drugs: Clinical trials in ALS patients have typically excluded individuals taking concomitant medications known to be potentially hepatotoxic, such as allopurinol, methyldopa, and sulfasalazine. Therefore, there is limited information regarding the safety of administering this compound concurrently with such medications. Caution is advised if this combination is necessary due to a potential increased risk for hepatotoxicity.
Highly Protein-Bound Drugs: this compound is highly bound (96%) to plasma proteins, primarily albumin and lipoproteins. In vitro studies have shown that this compound does not displace warfarin, a highly protein-bound drug, from plasma proteins. Similarly, this compound binding was not significantly affected by the presence of warfarin, digoxin, imipramine, or quinine at high therapeutic concentrations in vitro.
Other Potential Interactions: Several other potential interactions have been noted based on in vitro findings or potential pharmacodynamic effects. For instance, cannabidiol (B1668261) may affect this compound metabolism through both CYP1A2 induction and inhibition. Coadministration with certain drugs might increase the risk of methemoglobinemia. Some medications may increase the risk or severity of CNS depression when combined with this compound.
The following table summarizes some potential drug interactions based on their effect on this compound metabolism via CYP1A2:
| Concomitant Medication | Effect on CYP1A2 Activity | Potential Effect on this compound Exposure | Source(s) |
| Ciprofloxacin | Inhibitor | Increased | |
| Fluvoxamine | Inhibitor | Increased | |
| Oral Contraceptives | Inhibitor | Increased | |
| Omeprazole | Inducer | Decreased | |
| Rifampin | Inducer | Decreased | |
| Carbamazepine | Inducer | Decreased | |
| Cigarette Smoke | Inducer | Decreased |
Pharmacokinetic-Pharmacodynamic Relationships
Establishing a clear pharmacokinetic-pharmacodynamic (PK-PD) relationship for this compound has been a subject of research, particularly in the context of neurodegenerative diseases like ALS and spinal cord injury (SCI). While the precise mechanism of action of this compound is not fully elucidated, its therapeutic effects are thought to be related to its influence on glutamatergic neurotransmission and ion channels.
Studies in patients with traumatic cervical SCI have investigated the relationship between this compound exposure and neurological outcomes. In a PK sub-study of the RISCIS Phase II/III trial, researchers analyzed the PK and PD of this compound on motor recovery, measured by the International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) Motor Score, and on the axonal injury biomarker phosphorylated neurofilament heavy chain (pNF-H).
Furthermore, PD models of pNF-H indicated that this compound treatment was associated with a diminished increase in the natural progression of pNF-H, suggesting reduced axonal breakdown. A mechanistic PK/PD model was developed to describe the time course of pNF-H in relation to this compound exposure, which could be utilized for simulation purposes.
Despite these findings, establishing definitive concentration-dependent responses or dose/response relationships with this compound in certain patient populations, such as those with SCI, remains a clinical challenge. Variability in PK, potentially influenced by factors like the acute nature of traumatic SCI and changes in CYP1A2 activity, may contribute to the complexity of establishing these relationships.
Research into the pharmacodynamic effects of this compound also includes its impact on glutamate (B1630785) transporters like EAAT2 (GLT-1). Studies have suggested that this compound can up-regulate the expression and activity of EAAT2, which is involved in glutamate reuptake. This effect could contribute to its neuroprotective properties by reducing extracellular glutamate levels.
The mechanism of action of this compound is thought to involve inhibiting glutamate release by blocking voltage-dependent sodium channels and enhancing glutamate uptake through excitatory amino acid transporters. It may also modulate postsynaptic receptors, including NMDA and kainate receptors. These pharmacodynamic effects collectively contribute to its role as a neuroprotective agent.
| Pharmacodynamic Effect | Proposed Mechanism(s) | Source(s) |
| Inhibition of glutamate release | Blockade of voltage-dependent sodium channels | |
| Enhancement of glutamate reuptake | Activation of glutamate transporters (e.g., EAAT2) | |
| Modulation of postsynaptic glutamate receptors | Inhibition of NMDA and kainate receptors | |
| Reduction of axonal breakdown (indicated by pNF-H levels) | Downstream effect of anti-excitotoxic and neuroprotective actions | |
| Improvement in motor score |
Drug Interactions and Concomitant Therapies
Cytochrome P450 Enzyme Interactions
Riluzole is extensively metabolized in the liver, with cytochrome P450 (CYP) dependent hydroxylation and glucuronidation being the primary metabolic pathways. drugbank.com CYP1A2 is identified as the principal isozyme involved in the initial oxidative metabolism, specifically N-hydroxylation. drugbank.comfda.govresearchgate.netmedsinfo.com.au Other CYP isozymes, such as CYP2D6, CYP2C19, CYP3A4, and CYP2E1, are considered unlikely to contribute significantly to this compound metabolism in humans. drugbank.commedsinfo.com.au Therefore, interactions with agents that affect CYP1A2 activity are of particular relevance.
Effects of CYP1A2 Inhibitors on this compound Metabolism
Substances that inhibit CYP1A2 can decrease the rate of this compound elimination, potentially leading to increased plasma concentrations of this compound. fda.govmedsinfo.com.auhres.ca In vitro findings suggest that coadministration of this compound with CYP1A2 inhibitors may increase this compound exposure. medscape.comdrugs.comnih.govrxlist.com This increased exposure could elevate the risk of this compound-associated adverse reactions. medscape.comnih.govrxlist.com
Examples of strong or moderate CYP1A2 inhibitors that may interact with this compound include ciprofloxacin (B1669076), enoxacin, fluvoxamine, methoxsalen, mexiletine, oral contraceptives, thiabendazole, vemurafenib, and zileuton. medscape.comrxlist.com Other potential inhibitors mentioned in in vitro studies include caffeine, phenacetin, theophylline, amitriptyline, diclofenac, diazepam, nicergoline, and clomipramine. fda.govmedsinfo.com.auhres.ca
Effects of CYP1A2 Inducers on this compound Metabolism
Conversely, agents that induce CYP1A2 activity can increase the rate of this compound elimination, potentially leading to decreased plasma concentrations. fda.govmedsinfo.com.auhres.ca In vitro findings suggest that coadministration with CYP1A2 inducers may decrease this compound exposure. medscape.comdrugs.comnih.govrxlist.com Lower exposures may result in decreased efficacy of this compound. medscape.comnih.govrxlist.com
Examples of CYP1A2 inducers include rifampicin, omeprazole, cigarette smoke, and charcoal-broiled food. fda.govmedsinfo.com.auhres.cahres.ca Carbamazepine has also been identified as a CYP1A2 inducer that may lead to decreased this compound efficacy and an increased risk of hepatotoxicity when coadministered. pdr.net
Interactions with Hepatotoxic Agents
This compound is associated with a risk of hepatic injury, including asymptomatic elevations of serum aminotransferases and, rarely, clinically apparent liver injury. nih.govrxlist.comnih.govnih.gov Clinical trials in ALS patients have typically excluded individuals receiving concomitant medications known to be potentially hepatotoxic. medscape.comrxlist.comhres.cafda.gov Therefore, there is limited clinical data regarding the safety of administering this compound concurrently with such medications. hres.cafda.gov
Despite the lack of extensive clinical studies, the concomitant use of this compound with other hepatotoxic drugs may increase the risk for hepatotoxicity. nih.govpdr.netnih.gov Examples of potentially hepatotoxic agents that were excluded in clinical trials include allopurinol, methyldopa, and sulfasalazine. medscape.comrxlist.comhres.cafda.gov Other drugs for which monitoring for hepatic injury is recommended during coadministration with this compound include ibuprofen, atorvastatin, floxuridine, flutamide, isoniazid, pyrazinamide, rifampin, and sulindac. pdr.net Caution should be exercised if a practitioner chooses to prescribe such a combination. hres.cafda.gov
Interactions with Highly Protein-Bound Drugs
This compound is highly bound to plasma proteins, with approximately 96% binding, primarily to albumin and lipoproteins, within the clinical concentration range. drugbank.comfda.govdrugs.comrxlist.commims.com In vitro studies have investigated the potential for displacement interactions with other highly protein-bound drugs. fda.govhres.cahres.carxlist.com
In vitro studies have shown that this compound did not displace warfarin (B611796) from plasma proteins. fda.govhres.cahres.carxlist.com Conversely, the binding of this compound to plasma proteins was unaffected by the addition of warfarin, digoxin, imipramine, and quinine (B1679958) at high therapeutic concentrations. fda.govhres.cahres.carxlist.com These findings suggest that this compound is unlikely to cause clinically significant displacement interactions with other highly protein-bound drugs by altering their protein binding.
Potential for Enzyme Induction in Humans
Currently, it is not definitively known whether this compound has any potential for enzyme induction in humans. fda.govmedsinfo.com.aufda.gov While in vitro studies highlight the role of CYP1A2 in this compound metabolism and the potential for other agents to induce or inhibit this enzyme, the effect of this compound itself as an enzyme inducer in humans has not been established. fda.govmedsinfo.com.aufda.gov
Synergistic Therapeutic Combinations
Research has explored the potential for synergistic therapeutic combinations involving this compound, particularly in areas outside of its primary indication for ALS. These investigations often focus on the anti-cancer properties that this compound has demonstrated in various in vitro and in vivo models. spandidos-publications.comfrontiersin.org
This compound has been observed to have synergistic effects with other drugs in decreasing cell proliferation and viability and promoting apoptosis in different cancer cell lines. spandidos-publications.com For instance, synergistic effects have been demonstrated with paclitaxel (B517696) in triple-negative breast cancer, cisplatin (B142131) in colorectal cancer, and sorafenib (B1663141) in melanoma. spandidos-publications.com The combination of this compound and sorafenib showed particularly strong inhibitory effects on cell proliferation in melanoma, and an additive effect in hepatocellular carcinoma. spandidos-publications.com
In glioblastoma, this compound has shown synergistic anti-glioblastoma effects with mTOR inhibitors in vitro and in xenografts in mice. mdpi.com this compound in combination with the GRM3 antagonist LY341495 blocked the MAPK signaling pathway in glioma, sensitized glioma to radiation, and decreased anchorage-independent colony growth. spandidos-publications.com
Studies have also indicated that this compound can enhance the efficacy of anti-PD-1 therapy in colorectal cancer by activating the cGAS/STING signaling pathway, leading to increased CD8+ T cell infiltration and inducing DNA damage in cancer cells. ichor.bio This suggests a potential synergistic role for this compound in combination with immunotherapy, particularly in colorectal cancer. ichor.bio
Furthermore, combined treatment of this compound and sodium phenylbutyrate has shown synergistic effects in transgenic ALS mice, significantly extending survival and improving clinical and neuropathological phenotypes beyond either agent alone. tandfonline.com This combination therapy increased survival by 21.5% compared to the individual agents. tandfonline.com
These findings suggest that this compound, in combination with other therapeutic agents, may offer synergistic benefits in various disease contexts, although further research is needed to fully understand and translate these findings into clinical practice.
Adverse Events and Safety Profile in Clinical Practice
Gastrointestinal Complications
Gastrointestinal adverse events are among the most commonly reported side effects associated with riluzole therapy. Nausea is a very common event, reported in 16% of patients in clinical trials drugs.com. Other common gastrointestinal issues include abdominal pain, vomiting, dry mouth, and flatulence, occurring in 1% to 10% of patients drugs.com. Uncommon (0.1% to 1%) gastrointestinal complications include pancreatitis drugs.com. Rare (0.01% to 0.1%) events may encompass gastrointestinal disorder, gastric ulcer, gastrointestinal hemorrhage, gastrointestinal irritation, and melena drugs.com. Gastrointestinal adverse effects, including nausea, abdominal discomfort, constipation, and anorexia, were the most frequent reasons for treatment discontinuation in some studies nih.gov.
| Adverse Event | Frequency (Clinical Trials) |
| Nausea | Very Common (>10%) drugs.com |
| Abdominal pain | Common (1% to 10%) drugs.com |
| Vomiting | Common (1% to 10%) drugs.com |
| Dry mouth | Common (1% to 10%) drugs.com |
| Flatulence | Common (1% to 10%) drugs.com |
| Pancreatitis | Uncommon (0.1% to 1%) drugs.com |
| Gastrointestinal disorder | Rare (0.01% to 0.1%) drugs.com |
| Gastric ulcer | Rare (0.01% to 0.1%) drugs.com |
| Gastrointestinal hemorrhage | Rare (0.01% to 0.1%) drugs.com |
| Gastrointestinal irritation | Rare (0.01% to 0.1%) drugs.com |
| Melena | Rare (0.01% to 0.1%) drugs.com |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Hepatic Enzyme Elevation and Hepatotoxicity
Elevations in hepatic enzymes, particularly alanine (B10760859) aminotransferase (ALT), are a notable adverse effect of this compound. In clinical trials, approximately 50% of patients treated with this compound experienced at least one ALT elevation above the upper limit of normal (ULN) drugs.comhres.cafda.govtiglutik.comwikidoc.org. Elevations above 3 times the ULN occurred in about 8% of patients, and elevations exceeding 5 times the ULN were reported in approximately 2% of patients drugs.comhres.cafda.govtiglutik.comwikidoc.org. These increases typically manifest within the first three months of therapy and are often transient, with levels returning to below 2 times the ULN within 2 to 6 months, even with continued treatment hres.cafda.govmedsinfo.com.aueuropa.eu. However, treatment discontinuation is generally recommended if ALT levels reach 5 times the ULN hres.cafda.govtiglutik.comeuropa.eunih.govhres.cadrugs.comapotex.com. Clinically apparent liver injury is rare, but cases of hepatitis, jaundice, and hepatocellular damage have been reported drugs.commedsinfo.com.aunih.govhres.ca. Fatal cases of drug-induced hepatic injury have also been reported in postmarketing surveillance drugs.comnih.gov. Asian patients may exhibit a higher susceptibility to liver function test abnormalities drugs.com.
| Hepatic Event | Frequency (Clinical Trials) |
| At least 1 ALT elevation > ULN | ~50% drugs.comhres.cafda.govtiglutik.comwikidoc.org |
| ALT elevation > 3 x ULN | ~8% drugs.comhres.cafda.govtiglutik.comwikidoc.org |
| ALT elevation > 5 x ULN | ~2% drugs.comhres.cafda.govtiglutik.comwikidoc.org |
| Hepatitis | Rare (0.01% to 0.1%) drugs.commedsinfo.com.au |
| Jaundice | Rare (0.01% to 0.1%) drugs.commedsinfo.com.au |
| Hepatocellular damage | Rare (0.01% to 0.1%) drugs.commedsinfo.com.au |
| Drug-induced hepatic injury (frequency not reported) | drugs.commedsinfo.com.au |
| Acute hepatitis (postmarketing) | drugs.commedsinfo.com.au |
| Icteric toxic hepatitis (postmarketing) | drugs.commedsinfo.com.au |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Neurological Adverse Events
Neurological adverse events have been reported with this compound use. Common neurological effects (1% to 10%) include dizziness, circumoral paresthesia, and somnolence drugs.com. In clinical trials, dizziness was observed more frequently in females compared to males (11% vs 4%) drugs.comapotex.comdrugs.com. Less frequent neurological effects have included incoordination and depression nih.gov. Vertigo has also been reported fda.govwikidoc.orgfda.govrxlist.com. Symptoms of overdose can include neurological and psychiatric symptoms, acute toxic encephalopathy with stupor, coma, and methemoglobinemia wikipedia.org.
| Neurological Event | Frequency (Clinical Trials) |
| Dizziness | Common (1% to 10%) drugs.com |
| Circumoral paresthesia | Common (1% to 10%) drugs.com |
| Somnolence | Common (1% to 10%) drugs.com |
| Vertigo | Reported fda.govwikidoc.orgfda.govrxlist.com |
| Incoordination | Less frequent nih.gov |
| Depression | Less frequent nih.gov |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Cardiovascular Adverse Events
Cardiovascular adverse events reported with this compound include common events (1% to 10%) such as hypertension, tachycardia, and peripheral edema drugs.com. Rare (0.01% to 0.1%) cardiovascular events include unstable angina, atrial fibrillation, and cardiac failure drugs.com. Very rare events (less than 0.01%) can include arrhythmia drugs.com. While hypertension is not consistently considered a frequent adverse effect, one study in ALS patients reported an association between this compound treatment and elevated blood pressure alzdiscovery.org.
| Cardiovascular Event | Frequency (Clinical Trials) |
| Hypertension | Common (1% to 10%) drugs.com |
| Tachycardia | Common (1% to 10%) drugs.com |
| Peripheral edema | Common (1% to 10%) drugs.com |
| Angina unstable | Rare (0.01% to 0.1%) drugs.com |
| Atrial fibrillation | Rare (0.01% to 0.1%) drugs.com |
| Cardiac failure | Rare (0.01% to 0.1%) drugs.com |
| Arrhythmia | Very Rare (<0.01%) drugs.com |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Dermatological Manifestations
Dermatological adverse events are generally less common. Rare (0.01% to 0.1%) manifestations include dermatitis medsinfo.com.au. Very rare events (less than 0.01%) include angioedema drugs.commedsinfo.com.auwikipedia.orgmedsafe.govt.nz. Allergic reactions, including angioedema and anaphylactoid reactions, have been reported rarely hres.cawikipedia.org.
| Dermatological Event | Frequency (Clinical Trials) |
| Dermatitis | Rare (0.01% to 0.1%) medsinfo.com.au |
| Angioedema | Very Rare (<0.01%) drugs.commedsinfo.com.auwikipedia.orgmedsafe.govt.nz |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
Respiratory System Effects
This compound can affect the respiratory system. Common effects (1% to 10%) include decreased lung function and increased cough drugs.comdrugs.com. Uncommon (0.1% to 1%) respiratory adverse events include respiratory failure and interstitial lung disease drugs.commedsinfo.com.audrugs.com. Rare (0.01% to 0.1%) events include asphyxia and respiratory distress drugs.comdrugs.com. Hypersensitivity pneumonitis has been reported with frequency not specified drugs.comdrugs.com. Interstitial lung disease, including severe cases, has been observed, particularly in Japan medsinfo.com.autandfonline.com. Symptoms such as dry cough and dyspnea should prompt investigation for interstitial lung disease medsinfo.com.aunih.gov.
| Respiratory Event | Frequency (Clinical Trials) |
| Decreased lung function | Common (1% to 10%) drugs.comdrugs.com |
| Increased cough | Common (1% to 10%) drugs.comdrugs.com |
| Respiratory failure | Uncommon (0.1% to 1%) drugs.commedsinfo.com.audrugs.com |
| Interstitial lung disease | Uncommon (0.1% to 1%) drugs.commedsinfo.com.audrugs.com |
| Asphyxia | Rare (0.01% to 0.1%) drugs.comdrugs.com |
| Respiratory distress | Rare (0.01% to 0.1%) drugs.comdrugs.com |
| Hypersensitivity pneumonitis | Frequency not reported drugs.comdrugs.com |
Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.
General Systemic Reactions
General systemic reactions have also been associated with this compound. Asthenia (weakness) is a very common adverse event, reported in over 10% of patients drugs.comwikidoc.orgfda.govrxlist.comwikipedia.orgnih.govembl.de. Fatigue and malaise have also been reported nih.gov. Other reported general systemic reactions include fever and chills, which may necessitate evaluation for neutropenia medsinfo.com.auapotex.commayoclinic.org. Weight decrease has been observed in some patients embl.de.
| General Systemic Reaction | Frequency (Clinical Trials) |
| Asthenia | Very Common (>10%) drugs.comwikidoc.orgfda.govrxlist.comwikipedia.orgnih.govembl.de |
| Fatigue | Reported nih.gov |
| Malaise | Reported nih.gov |
| Fever | Reported medsinfo.com.auapotex.commayoclinic.org |
| Chills | Reported mayoclinic.org |
| Weight decreased | Reported embl.de |
Novel Riluzole Derivatives and Advanced Delivery Systems Research
Design and Synthesis of Riluzole Analogs
Research efforts are focused on designing and synthesizing this compound analogs with potentially improved efficacy, pharmacokinetic profiles, and reduced off-target effects. This involves modifying the core benzothiazole (B30560) structure of this compound. nih.govresearchgate.netbrieflands.com
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the this compound molecule affect its biological activity. These studies explore the relationship between the chemical structure of this compound analogs and their interaction with various biological targets, such as voltage-gated sodium channels and glutamate-mediated transmission pathways. nih.govasianpubs.orgresearchgate.netresearchgate.net
Previous SAR studies on this compound analogs have evaluated their inhibitory effects on veratridine-induced [14C]guanidinium flux in rat cortical slices and anticonvulsant activity in vivo. nih.gov These studies have provided insights into the structural features that influence potency. For instance, the presence of a trifluoromethoxy group at the 6-position of the benzothiazole ring has been observed to be important for activity. nih.govresearchgate.netresearchgate.net Modifications to the amino group at the 2-position have also been explored, with the introduction of a protonatable amino function potentially enhancing use-dependent behavior on sodium channels. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies have also been applied to series of this compound analogs, including 2-benzothiazol-amines and 3-substituted 2-imino benzothiazolines. asianpubs.orgresearchgate.net These studies utilize steric and electronic descriptors to develop predictive models of activity. Statistically significant QSAR models have been reported, providing structural insights for designing potentially more potent analogs. asianpubs.orgresearchgate.netasianpubs.org
Enhanced Affinity for Cellular Targets
A key goal in designing this compound analogs is to enhance their affinity and selectivity for relevant cellular targets, such as voltage-gated sodium channels (Nav) and proteins involved in glutamate (B1630785) signaling. Research involves synthesizing analogs with modified structures and evaluating their binding affinity and functional effects on these targets. nih.govresearchgate.net
Studies have investigated the effects of this compound analogs on voltage-gated skeletal muscle sodium channels using techniques like patch-clamp. nih.govresearchgate.net These studies have shown that potency can correlate with lipophilicity. nih.govresearchgate.net The 2-piperazine analog of this compound (compound 14 in some studies) has shown greater use-dependent Nav1.4 blocking activity compared to this compound, despite being slightly less potent in some assays. nih.govresearchgate.net Docking studies have been employed to identify key interactions between these analogs and the binding sites within sodium channels. nih.gov
Furthermore, research has explored the potential of this compound and its derivatives to interact with other targets, such as heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), an ITAF (Internal Ribosome Entry Site Trans-Acting Factor). mdpi.com Molecular docking studies have identified this compound as a potential inhibitor of hnRNP A1, suggesting potential for repurposing or developing analogs with enhanced affinity for this target, which could be relevant in conditions like glioblastoma. mdpi.comsciensage.info
Advanced Drug Delivery Systems for Central Nervous System Targeting
Overcoming the challenge of delivering therapeutic concentrations of this compound to the CNS is a major focus of research. Advanced drug delivery systems are being developed to improve this compound's ability to cross the BBB, protect it from degradation, and potentially provide sustained or targeted release within the CNS. neurologyletters.comneurologyletters.comnih.gov
Nanoparticle-Based Formulations
Nanoparticle-based formulations offer a promising approach to enhance this compound delivery to the brain. neurologyletters.comneurologyletters.comnih.govresearchgate.net Engineered from biocompatible materials like lipids, polymers, or proteins, nanoparticles can improve drug solubility, stability, and bioavailability. neurologyletters.comneurologyletters.com These carriers can potentially cross the BBB through mechanisms such as receptor-mediated transport or endocytosis. neurologyletters.comneurologyletters.com
Preclinical studies have demonstrated that this compound-loaded nanoparticles can increase drug concentration in the brain while potentially reducing systemic toxicity. neurologyletters.comneurologyletters.com For example, this compound-loaded solid-lipid nanoparticles (SLNs) have shown increased bioavailability and brain-targeting efficiency in rodent models compared to oral administration. neurologyletters.comresearchgate.netnih.gov These SLNs have been characterized by their size (around 88 nm to 203.1 nm) and negative surface charge, exhibiting high drug loading capacity (94-98% encapsulation efficiency) and sustained release profiles dependent on pH. researchgate.netnih.govmdpi.com
Functionalizing nanoparticles with ligands that target receptors on brain endothelial cells, such as lactoferrin (Lf), is another strategy to enhance BBB penetration. nih.govmdpi.com Lactoferrin-functionalized nanostructured lipid carriers (NLC) have been developed, demonstrating high encapsulation efficiency for this compound and improved uptake in in vitro models. mdpi.com Preclinical studies using multifunctionalized nanoparticles, such as peptide and PEG-labelled PLGA nanoparticles encapsulating this compound, have shown successful delivery to the CNS and detection in motor neurons, along with reduced accumulation in non-therapeutic organs. researchgate.netcsic.es
Liposomal Encapsulation Strategies
Liposomes, which are composed of phospholipid bilayers, are widely studied for CNS drug delivery and can encapsulate this compound. neurologyletters.comneurologyletters.comnih.gov Liposomal encapsulation can protect this compound from enzymatic degradation and potentially enhance its CNS bioavailability. neurologyletters.comneurologyletters.com
Liposomal formulations of this compound have shown promise in animal models, leading to increased drug accumulation in the brain and improved motor function compared to conventional formulations. neurologyletters.comneurologyletters.com Research has also explored co-encapsulating this compound with efflux pump inhibitors, such as verapamil (B1683045), within liposomes to overcome limitations imposed by transporters like P-glycoprotein (P-gp) at the BBB. nih.govresearchgate.netnih.gov This strategy aims to increase this compound absorption by brain endothelial cells and astrocytes. nih.govnih.gov this compound and verapamil cocktail liposomes with particle sizes around 194.3 nm and high encapsulation efficiencies (over 85%) have been developed, demonstrating the ability to inhibit P-gp and restore this compound accumulation in cell models. nih.gov
Hydrogel-Based Sustained Release Systems
Hydrogels represent an emerging technology for localized and sustained drug delivery within the CNS. neurologyletters.comneurologyletters.comresearchgate.net These three-dimensional matrices can provide sustained release of encapsulated drugs like this compound, potentially reducing the frequency of administration and minimizing systemic exposure. neurologyletters.comneurologyletters.com
Injectable hydrogels are being investigated for CNS applications due to their ability to be delivered with minimal invasiveness and their biomimetic properties. researchgate.net While research specifically on this compound-loaded hydrogels for CNS delivery is in preclinical stages, hydrogels in general are being explored for their potential to promote extracellular matrix remodeling and tissue engineering in the CNS, as well as to sustain the release of therapeutic agents. researchgate.net The sustained release offered by hydrogels could help maintain therapeutic concentrations of this compound in the target tissue over extended periods. neurologyletters.comneurologyletters.com
Here is a summary of research findings on advanced delivery systems:
| Delivery System | Key Advantages | Preclinical Findings |
| Nanoparticles | BBB penetration, targeted delivery, enhanced stability | Increased brain concentration, reduced systemic toxicity, improved bioavailability. neurologyletters.comneurologyletters.comnih.gov |
| Liposomes | Protection from degradation, CNS delivery | Increased brain accumulation, improved motor function, potential to overcome efflux. neurologyletters.comneurologyletters.comnih.gov |
| Hydrogels | Sustained and localized release | Potential for maintaining therapeutic concentrations, reduced dosing frequency. neurologyletters.comneurologyletters.com |
Note: This table summarizes preclinical findings and does not reflect clinical status. neurologyletters.com
Microneedle-Mediated Delivery Approaches
Microneedle arrays represent a promising, minimally invasive technology for transdermal drug delivery. pensoft.netnih.govmdpi.commagtech.com.cn These devices consist of micron-sized projections that pierce the stratum corneum, the skin's primary barrier, creating microchannels that facilitate drug passage into the epidermis and dermis. pensoft.netmdpi.commagtech.com.cn Microneedle technology can potentially expand the range of drugs deliverable transdermally, including those with unfavorable physicochemical properties for passive diffusion. pensoft.netmagtech.com.cn
Research has explored the use of microneedles to enhance the permeability of this compound through the skin in ex vivo models. neurologyletters.com This approach could be particularly beneficial for patients who experience dysphagia, a common symptom in ALS that complicates oral administration. neurologyletters.comtandfonline.comnih.govdovepress.com Dissolvable microneedles, made from water-soluble or biodegradable polymers, can encapsulate the drug and release it as the needles dissolve in the interstitial fluid of the skin. pensoft.net While microneedles have shown potential in preclinical studies for various applications, including vaccine delivery and treatment of conditions like rheumatoid arthritis, their specific application for this compound delivery is still an active area of investigation. pensoft.netmdpi.comdovepress.com
Preclinical Evaluation of Novel Delivery Systems
Preclinical studies have extensively investigated various innovative delivery systems for this compound to improve its delivery to the CNS and enhance its therapeutic efficacy. Nanoparticle-based formulations, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and protein nanohybrids, have shown significant promise. neurologyletters.comneurologyletters.commdpi.comtandfonline.commdpi.comresearchgate.netnih.govnih.govresearchgate.netmdpi.comnih.gov
Nanoparticles engineered from biocompatible materials can enhance this compound's solubility, stability, and bioavailability. neurologyletters.commdpi.comresearchgate.netmdpi.com Studies in animal models have demonstrated the ability of this compound-loaded nanoparticles to cross the BBB and achieve therapeutic drug concentrations in the brain. neurologyletters.comneurologyletters.commdpi.comresearchgate.netnih.govresearchgate.net For instance, this compound-loaded solid lipid nanoparticles have shown increased bioavailability and brain-targeting efficiency in rodent models compared to oral administration. neurologyletters.comresearchgate.net Liposomal formulations have also demonstrated potential by increasing drug accumulation in the brain and improving motor function in ALS mouse models. neurologyletters.comnih.gov
Protein nanohybrid systems, such as those combining carboxylated fullerene with BSA nanoparticles, have been developed for targeted brain delivery of this compound. tandfonline.com Preclinical evaluations of such systems have assessed physicochemical properties like particle size, zeta potential, entrapment efficiency, and drug release profiles. tandfonline.commdpi.comresearchgate.netmdpi.com For example, this compound-loaded protein nanohybrids (RZU-PNH) were found to have a particle size of approximately 210 nm, a negative zeta potential, high entrapment efficiency (98.8%), and demonstrated sustained release of this compound over 48 hours. tandfonline.com In vitro studies using neuronal cell lines have also been conducted to evaluate the biocompatibility and cytotoxicity of these novel formulations, showing favorable profiles at tested concentrations. tandfonline.commdpi.com
Other preclinical investigations have explored transdermal patches and sublingual formulations, although with mixed results in terms of bioavailability and potential for local irritation. neurologyletters.comneurologyletters.com Intranasal administration of this compound-loaded nanoemulsions and liposomes has also been investigated as a non-invasive route for brain targeting. researchgate.netacs.org
The following table summarizes some preclinical findings for different novel this compound delivery systems:
| Delivery System Type | Key Findings in Preclinical Studies | References |
| Nanoparticles (General) | Enhanced drug solubility, stability, bioavailability; ability to cross BBB; increased brain concentration; reduced systemic toxicity. | neurologyletters.comneurologyletters.commdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Increased bioavailability and brain targeting efficiency in rodent models. | neurologyletters.comresearchgate.netresearchgate.net |
| Nanostructured Lipid Carriers (NLCs) | Suitable physicochemical properties for brain application; high encapsulation efficiency; sustained release; biocompatibility. | mdpi.commdpi.comnih.gov |
| Liposomes | Increased drug accumulation in the brain; improved motor function in mouse models; potential to counteract P-gp efflux. | neurologyletters.comnih.govresearchgate.net |
| Protein Nanohybrids | Targeted brain delivery; high entrapment efficiency; sustained release; favorable in vitro biocompatibility. | tandfonline.com |
| Microneedles | Enhanced this compound permeability through the skin in ex vivo models. | neurologyletters.com |
| Transdermal Patch | Potential for sustained release; skin irritation noted in some studies. | neurologyletters.comneurologyletters.com |
| Sublingual Formulation | Improved patient compliance and bioavailability in one study. | neurologyletters.comneurologyletters.com |
| Intranasal Nanoemulsion/Liposomes | Explored for brain targeting. | researchgate.netacs.org |
Challenges in Clinical Translation of Advanced Delivery Systems
Despite promising preclinical results, the clinical translation of novel this compound delivery systems faces several significant challenges. These challenges are not unique to this compound but are common hurdles in bringing advanced drug delivery technologies to clinical use.
One major challenge is scalability and reproducibility in manufacturing processes, particularly for complex systems like nanoparticles and liposomes. neurologyletters.comnih.gov These systems often require sophisticated manufacturing techniques that can be costly and time-consuming, posing barriers to large-scale production required for clinical trials and eventual market availability. neurologyletters.com
Stability issues during storage and transportation can also limit the practical application of advanced delivery systems. neurologyletters.com Maintaining the integrity and performance of these formulations over time and under various conditions is crucial for ensuring consistent drug delivery and efficacy.
The high cost associated with the development and manufacturing of advanced drug delivery systems presents another significant barrier. neurologyletters.com These costs can impact the affordability and accessibility of the final therapeutic product for patients.
Translating findings from animal models to human application is inherently challenging. Preclinical studies, while valuable, may not fully replicate the complexity of human diseases like ALS. neurologyletters.com Further research is needed to optimize these systems for human use and validate their efficacy and safety in larger-scale clinical studies. neurologyletters.com
Regulatory approval processes for novel delivery systems can be lengthy and complex, further delaying their availability to patients. neurologyletters.comnih.govfrontiersin.org Navigating the regulatory landscape requires extensive data on safety, efficacy, and manufacturing quality.
Specific to ALS, patients often experience progressive physical decline and dysphagia, which necessitates delivery systems that are easy to use and require minimal patient effort to improve compliance. neurologyletters.comtandfonline.com While some novel formulations like oral suspensions and films have addressed dysphagia for existing this compound, advanced systems need to consider the evolving needs of patients throughout disease progression. tandfonline.comnih.govdovepress.com
Furthermore, clinical evidence on advanced this compound delivery systems remains limited, with most studies historically focusing on conventional oral and intravenous routes. neurologyletters.com Although some pilot trials have explored alternatives like sublingual and transdermal delivery, and clinical trials for nanoparticle-based formulations are underway, comprehensive clinical data is still needed to confirm their safety, tolerability, and efficacy in ALS patients. neurologyletters.comneurologyletters.com The lack of established biomarkers and the heterogeneity of ALS also add layers of complexity to designing and evaluating clinical trials for these novel systems. researchgate.net
Overcoming these challenges requires continued interdisciplinary research, optimization of manufacturing processes, robust clinical trial design, and collaborative efforts between academia, industry, and regulatory bodies to facilitate the translation of promising preclinical findings into effective clinical therapies. neurologyletters.comnih.govfrontiersin.org
Challenges in Riluzole Research and Future Directions
Elucidating Unresolved Mechanisms of Action
While Riluzole is known to modulate glutamate (B1630785) neurotransmission, its precise and complete mechanism of action remains elusive. nih.gov The drug exhibits a wide array of effects on the nervous system, many of which are concentration-dependent. nih.gov Its pharmacological properties are thought to include the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular signaling pathways that follow the binding of excitatory amino acids to their receptors. drugbank.com
However, the action of this compound on glutamate receptors has been a subject of debate, as studies have not demonstrated direct binding to any known sites on these receptors. wikipedia.org Some research suggests that its ability to stimulate glutamate uptake may be a key factor in its therapeutic effects. wikipedia.org Furthermore, this compound may also prevent the release of glutamate from presynaptic terminals. wikipedia.org
A review of the literature identified several neural effects of this compound, including:
Inhibition of persistent sodium (Na+) current nih.gov
Inhibition of repetitive neuronal firing nih.gov
Potentiation of calcium-dependent potassium (K+) current nih.gov
Inhibition of neurotransmitter release nih.gov
Only the first four of these effects are consistently observed at clinically relevant concentrations. nih.gov The complexity of its pharmacological profile suggests that a combination of these actions likely contributes to its modest efficacy in ALS. Future research is critical to unravel these intricate mechanisms to pave the way for more targeted and effective therapeutic strategies.
Addressing Modest Efficacy and Survival Benefits
Clinical trials have demonstrated that this compound provides a modest extension in survival for individuals with ALS, typically in the range of two to three months. wikipedia.orgneurologyletters.comresearchgate.net While statistically significant, this limited benefit underscores the urgent need for more effective treatments. nih.govtandfonline.com
Several studies have quantified the survival benefit. An early trial showed that 74% of patients taking this compound were alive at 12 months, compared to 58% of those on a placebo. core.ac.uk A larger study reported that 57% of patients on a 100 mg daily dose of this compound were alive after 18 months, versus 50% in the placebo group. core.ac.uk A meta-analysis of clinical trials indicated a 9% increase in the probability of one-year survival with this compound treatment. researchgate.net
Interestingly, some real-world evidence suggests a more substantial survival benefit than what was observed in the initial pivotal trials, with some studies reporting an extension of 6 to 19 months. tandfonline.com This discrepancy may be due to various factors, including patient populations and treatment adherence.
The drug has also shown a small beneficial effect on bulbar and limb function, but not on muscle strength. researchgate.netnih.gov The modest clinical benefit highlights the complexity of ALS and the challenge of developing therapies that can significantly alter its progressive course. researchgate.net
Overcoming Pharmacokinetic Limitations and Blood-Brain Barrier Penetration
A significant hurdle to this compound's effectiveness is its challenging pharmacokinetic profile. neurologyletters.comneurologyletters.com When administered orally, the drug undergoes extensive first-pass metabolism in the liver, which results in a bioavailability of only about 60%. drugbank.comneurologyletters.comneurologyletters.com This leads to considerable variability in drug levels among patients, making it difficult to achieve consistent therapeutic concentrations. neurologyletters.comresearchgate.net
Furthermore, the blood-brain barrier (BBB) actively restricts this compound's entry into the central nervous system (CNS). neurologyletters.comneurologyletters.com As a lipophilic drug, its permeability is limited by efflux transporters like P-glycoprotein, which pump the drug out of the brain. neurologyletters.comresearchgate.netplos.org This necessitates higher systemic doses to achieve even minimal concentrations in the brain and spinal cord, thereby increasing the risk of systemic side effects. neurologyletters.com The upregulation of the P-glycoprotein system in ALS may further exacerbate this issue. researchgate.netplos.org
The drug also has a relatively short half-life of 9 to 15 hours, which requires twice-daily dosing and can impact patient compliance. wikipedia.orgneurologyletters.com
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability | ~60% drugbank.comneurologyletters.comneurologyletters.com |
| Protein Binding | 96% drugbank.com |
| Metabolism | Hepatic (CYP1A2) drugbank.com |
| Half-life | 9-15 hours wikipedia.orgneurologyletters.com |
| Excretion | Urine (90%) wikipedia.org |
This table provides a summary of the key pharmacokinetic parameters of this compound.
Researchers are actively exploring innovative drug delivery strategies to overcome these limitations, including nanoparticle-based formulations and alternative routes of administration like intrathecal delivery. neurologyletters.comneurologyletters.comresearchgate.net Preclinical studies have shown that this compound-loaded nanoparticles can increase drug concentration in the brain while reducing systemic toxicity. neurologyletters.com Intrathecal infusion has also been shown to increase spinal cord concentrations of the drug without elevating plasma levels. plos.orgresearchgate.net
Mitigating Drug-Related Adverse Events
While generally considered to have a satisfactory safety profile, this compound is associated with a number of adverse events that can affect patient tolerability and compliance. nih.govplos.org The most frequently reported side effects include asthenia (weakness or lack of energy), nausea, and dizziness. fda.gov Dose-related increases in these adverse events have been observed. plos.orgfda.gov
Other common side effects include:
Diarrhea fda.gov
Anorexia fda.gov
Vertigo fda.gov
Somnolence fda.gov
Circumoral paresthesia (numbness around the mouth) fda.gov
A notable concern is the potential for liver enzyme elevations. fda.gov Cases of clinical hepatitis, including one with a fatal outcome, have been reported in postmarketing experience. fda.gov Therefore, regular monitoring of liver function is crucial during treatment.
Gastrointestinal issues are also common, with one study reporting that 58% of patients on this compound tablets experienced such symptoms. tandfonline.com The development of alternative formulations, such as an oral suspension, aims to mitigate some of these issues, although adverse events can still occur. tandfonline.com
Enhancing Patient Compliance and Accessibility
Patient compliance with this compound treatment can be a significant challenge, influenced by several factors. The progressive nature of ALS often leads to dysphagia (difficulty swallowing), which can make taking oral tablets difficult or impossible for many patients. neurologyletters.comtandfonline.com It is estimated that at least 70% of individuals with ALS will develop dysphagia. tandfonline.com Crushing tablets is a common practice but can lead to inaccurate dosing and potential loss of the active drug. tandfonline.com
To address this, alternative formulations have been developed, including an oral suspension and an oral film. mdpi.comnih.gov These formulations are designed to be easier to administer for patients with swallowing difficulties and can also be given via enteral feeding tubes. nih.govnih.gov Bioequivalence studies have shown that the oral suspension provides the same total drug exposure as the tablet form. mdpi.com
However, even with these alternative formulations, adherence can remain an issue due to adverse events. tandfonline.com The financial cost of this compound and advanced delivery systems can also be a barrier to access, particularly in regions with limited healthcare resources. neurologyletters.comneurologyletters.com Improving patient adherence and ensuring equitable access to treatment are critical for maximizing the potential benefits of this compound.
Optimizing Clinical Trial Design and Methodology
The design and execution of clinical trials for ALS therapies, including those for this compound, are fraught with challenges. researchgate.netbmj.com The inherent heterogeneity of the disease, a lack of robust biomarkers, and flawed outcome measures have contributed to the high failure rate of clinical trials in this field. researchgate.nettricals.org
Addressing Disease Heterogeneity
A major obstacle in ALS clinical trials is the significant clinical heterogeneity among patients. researchgate.netnih.govnih.gov This variability in disease progression and survival rates can mask the true effect of an investigational treatment. nih.govnih.gov For instance, the initial clinical presentation, such as upper limb or bulbar onset, can be associated with different rates of functional decline. nih.gov
To address this, researchers are exploring various strategies to reduce the heterogeneity of study populations and improve trial efficiency. nih.gov These include:
Individual risk stratification and prognostic modeling: These tools can help to create more homogeneous patient groups for clinical trials. nih.gov
Predictive biomarkers: Identifying biomarkers that can predict disease progression could help in selecting patients who are more likely to respond to a specific therapy. nih.gov
Statistical enrichment techniques: Using prediction algorithms to anticipate disease progression can reduce the required sample size and enhance the statistical power of a study. nih.gov
Platform trials: These innovative trial designs allow for the simultaneous evaluation of multiple therapies, which can accelerate the drug development process. tricals.orgnih.gov
By implementing these advanced methodologies, future clinical trials for this compound and other potential ALS therapies can be designed to be more efficient and informative, ultimately leading to better outcomes for patients.
Development of Robust Biomarkers
A significant hurdle in this compound research, particularly for ALS, is the lack of robust biomarkers to track disease progression and therapeutic response. researchgate.nettricals.org Effective biomarkers could accelerate clinical trials by providing earlier indications of treatment effect. plos.org
Currently, research is focused on several types of biomarkers:
Electrophysiological Markers: Techniques like Electrical Impedance Myography (EIM) are being explored to longitudinally assess disease progression in animal models and have shown the potential for early detection of linear declines. plos.org
Fluid-based Biomarkers: Cerebrospinal fluid (CSF) and blood are being analyzed for specific molecules that may correlate with disease activity. nih.govfrontiersin.org For instance, glutamate has been consistently reported as an increased metabolite in both the blood and CSF of ALS patients. frontiersin.org
Imaging Biomarkers: Advanced neuroimaging techniques may help visualize the pathological changes in the brain and spinal cord, offering a non-invasive way to monitor disease.
The development of reliable biomarkers is crucial for more efficient and targeted clinical trials of this compound and other potential therapies. plos.orgnih.gov
Innovative Outcome Measures
The traditional outcome measures used in ALS clinical trials, such as survival and functional rating scales, have limitations. nih.govpracticalneurology.com While survival is a definitive endpoint, it may not capture more subtle, yet clinically meaningful, benefits of a treatment. nih.gov The revised ALS Functional Rating Scale (ALSFRS-R), though widely used, may not be sensitive enough to detect small changes in function. practicalneurology.com
The field is moving towards more innovative and sensitive outcome measures:
Quantitative Strength Assessment: Precise tools to measure muscle strength can provide objective data on disease progression. nih.gov
Patient-Reported Outcomes: Capturing the patient's perspective on their quality of life and daily function is increasingly recognized as a valuable outcome measure.
Composite Functional Endpoints: Combining multiple measures of function can provide a more comprehensive assessment of treatment effect.
The use of more sensitive and objective outcome measures will be critical for accurately evaluating the efficacy of this compound and new therapeutic strategies in future clinical trials. practicalneurology.com
Exploring Combination Therapies
Given the complex and multifactorial nature of neurodegenerative diseases like ALS, combination therapies are a promising avenue of research. nih.govnih.gov The modest efficacy of this compound as a monotherapy has prompted investigations into its use with other agents that target different pathological pathways. nih.govnih.gov
Several combination strategies are being explored:
This compound and Antioxidants: Combining this compound with free-radical scavengers like edaravone (B1671096) is being investigated to target both excitotoxicity and oxidative stress. nih.govworldwide.com
This compound and Anti-inflammatory Agents: Preclinical studies have shown that combining this compound with agents that modulate the immune response, such as low-dose interleukin-2 (B1167480) (IL-2LD), could have synergistic effects. nih.govucl.ac.uk In a recent trial, while not a direct combination study with this compound from the outset, patients were initially treated with this compound before being randomized to receive IL-2LD or a placebo, suggesting a potential for additive benefits. ucl.ac.uk
This compound and Other Neuroprotective Agents: Combining this compound with drugs that have different neuroprotective mechanisms is another area of active research. nih.gov For example, a study in an ALS mouse model showed that combining this compound with a traditional herbal formula, Bojungikgi-tang, was superior to single-drug treatments in alleviating multiple disease-related pathological mechanisms. nih.gov
This compound and Rivastigmine (B141) for Alzheimer's Disease: Research has suggested that a combination of this compound and rivastigmine could be a potential treatment strategy for Alzheimer's disease. jptcp.com
These studies highlight the potential of multifaceted therapeutic approaches to enhance the clinical benefits of this compound.
Investigating Broader Therapeutic Applications
While primarily known for its use in ALS, the neuroprotective properties of this compound have led to investigations into its potential for treating a wider range of neurological and psychiatric conditions. clinicaltrials.euimpactfactor.org
| Condition | Rationale for this compound Use | Status of Research |
|---|---|---|
| Spinocerebellar Ataxia | Potential to slow the progression of this genetic disorder affecting movement and coordination. clinicaltrials.eu | Clinical trials are assessing its effectiveness. clinicaltrials.eu |
| Parkinson's Disease | May help alleviate dyskinesia by modulating excitatory glutamatergic transmission. impactfactor.orgnih.gov Combination therapy with Levodopa is under development. impactfactor.org | Preclinical and early clinical studies are ongoing. impactfactor.orgnih.gov |
| Alzheimer's Disease | May offer therapeutic benefits by targeting pathways like the WNT/β-catenin pathway and preventing age-related cognitive decline. jptcp.comnih.gov | Preclinical research and theoretical frameworks are being explored. jptcp.comnih.gov |
| Multiple Sclerosis | May block excessive glutamate to control nerve cell communication. impactfactor.org | Exploratory research is being conducted. impactfactor.org |
| Spinal Cord Injury | Potential to improve outcomes in patients with acute injuries. clinicaltrials.eu | Studies are evaluating its efficacy. clinicaltrials.eu |
| Psychiatric Disorders (e.g., Bipolar Depression, PTSD, Treatment-Resistant Depression) | Its antiglutamatergic action may reduce amino acid neurotransmission involved in mood and anxiety disorders. clinicaltrials.euimpactfactor.org | Clinical trials are investigating its potential in these conditions. clinicaltrials.eu |
| Fragile X Syndrome | Being explored for its potential to address intellectual disability and behavioral challenges. clinicaltrials.eu | Ongoing open-label studies. clinicaltrials.eu |
| Cancer | Shows potential as an anti-cancer agent, particularly in sensitizing tumors to radiation therapy. spandidos-publications.com | Preclinical and some clinical studies have been conducted. spandidos-publications.com |
The exploration of this compound for these diverse conditions underscores its potential to impact a broad spectrum of diseases characterized by neuronal dysfunction.
Role of Artificial Intelligence and Machine Learning in Drug Development
Key applications of AI and ML in this compound research include:
Optimizing Clinical Trials: ML models can predict disease progression, which can be used as a covariate in clinical trials to increase statistical power and potentially reduce the required sample size. origent.commdaconference.orgnih.gov For instance, one study found that a single ML prediction was a better covariate than a combination of five traditional baseline values. origent.commdaconference.org
Identifying New Therapeutic Targets: AI algorithms can analyze vast datasets to identify novel molecular targets for drug intervention. alsnewstoday.com
Predicting Patient Responses: ML can help predict which patients are most likely to respond to this compound, paving the way for more personalized treatment approaches. alsnewstoday.com
Accelerating Drug Discovery: AI platforms are being developed to identify new drug candidates and repurpose existing drugs for new indications. alsnewstoday.comfrontlinegenomics.com
The integration of AI and ML into this compound research holds the promise of more efficient and effective drug development. neurologyletters.comnih.gov
Interdisciplinary Collaborative Research Imperatives
Addressing the multifaceted challenges of neurodegenerative diseases requires a concerted effort from researchers across various disciplines. neurologyletters.comneurologyletters.com The advancement of this compound research and the development of more effective therapies for conditions like ALS depend on strong interdisciplinary collaborations. neurologyletters.comneurologyletters.com
Essential collaborations include:
Basic Scientists and Clinicians: To bridge the gap between laboratory discoveries and clinical applications. neurologyletters.com
Neurologists and Data Scientists: To leverage the power of AI and ML in analyzing clinical and biological data.
Pharmacologists and Engineers: To develop innovative drug delivery systems that can enhance the efficacy of this compound. neurologyletters.com
Academic Researchers and Industry Partners: To facilitate the translation of promising research findings into new treatments. neurologyletters.comneurologyletters.com
Such collaborations are imperative to overcome the hurdles in this compound research and ultimately improve outcomes for patients with neurodegenerative diseases. neurologyletters.comneurologyletters.com
常见问题
Q. How can post-hoc analyses of this compound trials inform long-term survival modeling?
Q. What combination therapies are being explored to enhance this compound’s efficacy in ALS?
- Answer : Synergistic approaches target glutamate excitotoxicity (e.g., ceftriaxone), oxidative stress (edaravone), and neuroinflammation (masitinib). Phase II/III trials require factorial designs to isolate combination effects .
Methodological Notes
- Data Collection : Prioritize time-to-event outcomes (survival, tracheostomy) over surrogate markers. Use validated scales (ALSFRS-R) for functional assessments .
- Conflict Resolution : Address contradictions (e.g., muscle strength outcomes) through stratified randomization and meta-regression .
- Ethical Considerations : Ensure informed consent protocols for vulnerable populations (e.g., advanced ALS) and transparent reporting of adverse events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
